Dipyridamole-d20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4,8-bis(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEKFCXSFNUWAM-KHKAULECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=NC3=C2N=C(N=C3N4C(C(C(C(C4([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])N(CCO)CCO)N(CCO)CCO)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dipyridamole-d20: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Applications and Methodologies for Dipyridamole-d20 in Drug Development and Research.
This technical guide provides a comprehensive overview of this compound, a deuterated analog of Dipyridamole. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its primary applications, relevant experimental protocols, and the biochemical pathways influenced by its non-deuterated counterpart, Dipyridamole.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Dipyridamole, a pyrimidopyrimidine derivative with vasodilatory and antiplatelet properties. In this compound, twenty hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic substitution renders the molecule chemically identical to Dipyridamole in terms of its biological activity but physically distinguishable by its increased mass.
The primary and most critical application of this compound is its use as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility in this context is paramount for the accurate determination of Dipyridamole concentrations in complex biological matrices such as plasma and serum. The co-extraction of the analyte (Dipyridamole) and the internal standard (this compound) allows for the correction of variability in sample preparation and instrument response, thereby ensuring the precision and accuracy of pharmacokinetic and metabolic studies.[1]
Primary Use: An Internal Standard for Quantitative Analysis
The development of robust and reliable analytical methods is a cornerstone of drug development. For Dipyridamole, a compound with known therapeutic effects, understanding its pharmacokinetic profile is essential. This compound serves as an indispensable tool in this process.
In a typical quantitative LC-MS/MS assay, a known amount of this compound is added to a biological sample containing an unknown concentration of Dipyridamole. Both compounds are then extracted and analyzed simultaneously. The ratio of the mass spectrometric response of Dipyridamole to that of this compound is used to calculate the concentration of Dipyridamole in the original sample. This method has been successfully applied in clinical pharmacokinetic studies.[2][3]
Experimental Protocols
A detailed experimental protocol for the simultaneous quantification of Dipyridamole and Prednisolone in human plasma using this compound as an internal standard has been described by Chen et al. (2009). The following is a summary of the key methodologies.
Sample Preparation
-
Aliquoting: 100 µL of human EDTA plasma is used as the starting material.[2]
-
Internal Standard Spiking: The plasma is spiked with a solution containing the internal standards, including this compound.[2]
-
Liquid-Liquid Extraction: The analytes and internal standards are extracted from the plasma using methylbutyl ether.[2]
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The separation of Dipyridamole and this compound is achieved using a liquid chromatography system.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection.[2] The instrument is set to multiple reaction monitoring (MRM) mode to specifically detect the precursor to product ion transitions for both Dipyridamole and this compound.
The workflow for this experimental protocol can be visualized as follows:
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for the determination of Dipyridamole in human plasma using this compound as an internal standard, as reported by Chen et al. (2009).[2]
| Parameter | Value |
| Linearity Range | 5–3000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (%RE) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Signaling Pathways of Dipyridamole
The therapeutic effects of Dipyridamole are primarily attributed to its ability to modulate intracellular signaling pathways by inhibiting phosphodiesterases and the cellular reuptake of adenosine.
Phosphodiesterase (PDE) Inhibition Pathway
Dipyridamole inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of these second messengers within platelets and vascular smooth muscle cells, resulting in decreased platelet aggregation and vasodilation.
Adenosine Reuptake Inhibition Pathway
Dipyridamole also blocks the equilibrative nucleoside transporter (ENT), preventing the reuptake of adenosine into red blood cells and endothelial cells. This leads to an increase in the extracellular concentration of adenosine, which can then activate adenosine receptors on platelets and vascular smooth muscle cells, further contributing to the inhibition of platelet aggregation and vasodilation.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
An In-depth Technical Guide to Dipyridamole-d20: Chemical Structure, Properties, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Dipyridamole-d20. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Chemical Structure and Properties
This compound is the deuterated analog of Dipyridamole, a phosphodiesterase inhibitor and vasodilator. The deuterium labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][2]
Chemical Structure:
The chemical structure of this compound is identical to that of Dipyridamole, with the exception of twenty hydrogen atoms being replaced by deuterium atoms on the four piperidine rings.
Molecular Formula: C₂₄H₂₀D₂₀N₈O₄[3]
Molecular Weight: 524.75 g/mol [3]
CAS Number: 1189983-52-5[3]
Appearance: Yellow solid[4]
Solubility: Dipyridamole is very soluble in methanol, alcohol, and chloroform; slightly soluble in water; and very slightly soluble in acetone and ethyl acetate.[5]
Isotopic Purity
The isotopic purity of this compound is a critical parameter for its use as an internal standard. While the exact isotopic distribution can vary between manufacturing lots, a representative analysis of a commercial batch has shown the following distribution: 36% d20, 25% d19, 13% d18, 24% d17, and 1% d16.[4][6] Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific isotopic distribution data.
Pharmacokinetics and Pharmacodynamics (of Dipyridamole)
Currently, there are no publicly available studies that directly compare the pharmacokinetic and pharmacodynamic profiles of this compound to its non-deuterated counterpart. However, as the deuterium substitution in this compound is on the piperidine rings, which are not reported as primary sites of metabolism, it is reasonably assumed that its pharmacokinetic and pharmacodynamic properties are comparable to those of Dipyridamole. The primary utility of this compound lies in its role as an internal standard for the accurate quantification of Dipyridamole in biological matrices.[2]
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Dipyridamole in humans.
Pharmacokinetic Properties of Dipyridamole
| Parameter | Value | Reference |
| Bioavailability | 37-66% | [7] |
| Time to Peak Concentration (Tmax) | ~75 minutes | [5][8] |
| Protein Binding | ~99% | [7][9] |
| Volume of Distribution (Vd) | 1 to 2.5 L/kg | [9] |
| Metabolism | Hepatic (glucuronidation) | [5][8][9] |
| Elimination Half-life (t½) | Alpha phase: ~40 minutes, Beta phase: ~10 hours | [5][8] |
| Excretion | Primarily biliary | [5][8][9] |
Pharmacodynamic Effects of Dipyridamole
| Effect | Description | Reference |
| Platelet Aggregation Inhibition | Inhibits platelet aggregation induced by various stimuli such as ADP and collagen. A single oral dose of 150/200 mg showed significant inhibition one hour after administration. | [10][11] |
| Vasodilation | Causes coronary vasodilation by increasing local adenosine concentrations. | [7] |
| Phosphodiesterase (PDE) Inhibition | Inhibits phosphodiesterase enzymes, leading to increased intracellular levels of cAMP and cGMP. | [7] |
| Adenosine Uptake Inhibition | Inhibits the cellular reuptake of adenosine into platelets, red blood cells, and endothelial cells. | [7][12] |
Mechanism of Action
The mechanism of action of Dipyridamole, and by extension this compound, involves a dual pathway that ultimately leads to the inhibition of platelet aggregation and vasodilation.
-
Inhibition of Phosphodiesterases (PDEs): Dipyridamole inhibits PDE enzymes that are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an accumulation of intracellular cAMP and cGMP. Increased cAMP levels in platelets inhibit their aggregation in response to stimuli like ADP.[7]
-
Inhibition of Adenosine Uptake: Dipyridamole blocks the reuptake of adenosine by platelets, erythrocytes, and endothelial cells.[7][12] This leads to higher extracellular concentrations of adenosine, which in turn stimulates adenylyl cyclase via A2 receptors on platelets, further increasing cAMP levels and inhibiting platelet aggregation. The elevated extracellular adenosine also contributes to vasodilation.
The following diagram illustrates the signaling pathway of Dipyridamole's action.
Caption: Mechanism of action of Dipyridamole.
Experimental Protocols
Quantification of Dipyridamole in Human Plasma using HPLC-MS/MS
This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Dipyridamole in human plasma, using this compound as an internal standard.[13][14][15]
4.1.1. Materials and Reagents
-
Dipyridamole reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (with EDTA as anticoagulant)
-
Ultrapure water
4.1.2. Instrumentation
-
HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: Ultimate XB-C18 (50 x 2.1 mm i.d., 3 µm) or equivalent.
4.1.3. Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add a known concentration of this compound internal standard solution.
-
Add methanol to precipitate plasma proteins.
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC-MS/MS system.
4.1.4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Methanol and 5 mM ammonium acetate (80:20, v/v).
-
Flow Rate: 0.25 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Dipyridamole: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition.
-
4.1.5. Workflow Diagram
Caption: HPLC-MS/MS workflow for Dipyridamole quantification.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Dipyridamole on phosphodiesterase enzymes.[16][17][18]
4.2.1. Materials and Reagents
-
Purified phosphodiesterase enzyme (e.g., PDE5)
-
Dipyridamole
-
Cyclic GMP (cGMP) or cyclic AMP (cAMP) as substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Detection reagents (e.g., a kit that measures the amount of remaining cyclic nucleotide or the product formed, such as GMP or AMP)
4.2.2. Assay Procedure
-
Prepare a series of dilutions of Dipyridamole in the assay buffer.
-
In a microplate, add the PDE enzyme to each well.
-
Add the different concentrations of Dipyridamole or vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (cGMP or cAMP).
-
Incubate for a defined period to allow the reaction to proceed.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each Dipyridamole concentration and determine the IC₅₀ value.
Adenosine Uptake Inhibition Assay in Human Erythrocytes
This protocol describes a method to evaluate the inhibitory effect of Dipyridamole on adenosine uptake into human red blood cells.[19][20][21][22]
4.3.1. Materials and Reagents
-
Freshly collected human whole blood or isolated erythrocytes
-
Dipyridamole
-
Radiolabeled adenosine (e.g., [³H]-adenosine)
-
Incubation buffer (e.g., phosphate-buffered saline with glucose)
-
Stop solution (e.g., ice-cold buffer containing a high concentration of a non-radiolabeled nucleoside transport inhibitor)
-
Scintillation cocktail and liquid scintillation counter
4.3.2. Assay Procedure
-
Prepare a suspension of human erythrocytes in the incubation buffer.
-
Prepare various concentrations of Dipyridamole in the incubation buffer.
-
In microcentrifuge tubes, add the erythrocyte suspension.
-
Add the different concentrations of Dipyridamole or vehicle control to the tubes.
-
Pre-incubate the cells with the inhibitor for a specific time at a controlled temperature (e.g., 37°C).
-
Initiate the uptake by adding a known concentration of radiolabeled adenosine.
-
Incubate for a short, defined period (e.g., 1-2 minutes) to measure the initial rate of uptake.
-
Stop the uptake by adding the ice-cold stop solution and immediately centrifuging the tubes to pellet the cells.
-
Wash the cell pellet with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of adenosine uptake for each Dipyridamole concentration and determine the IC₅₀ value.
Conclusion
This compound is a well-characterized, deuterated analog of Dipyridamole, primarily utilized as a robust internal standard in the bioanalysis of the parent drug. Its chemical and physical properties are well-defined. While direct comparative pharmacokinetic and pharmacodynamic data for this compound are not extensively available, its pharmacological actions are presumed to be identical to those of Dipyridamole. This guide provides essential information and standardized protocols to aid researchers in their studies involving Dipyridamole and its deuterated counterpart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. vivanls.com [vivanls.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. drugs.com [drugs.com]
- 6. This compound (Major) | LGC Standards [lgcstandards.com]
- 7. Dipyridamole - Wikipedia [en.wikipedia.org]
- 8. Persantine (Dipyridamole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Dipyridamole: pharmacokinetics and effects on aspects of platelet function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dipyridamole inhibits platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics of adenosine uptake by erythrocytes, and the influence of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adenosine uptake by erythrocytes of man, rat and guinea-pig and its inhibition by hexobendine and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Dipyridamole-d20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Dipyridamole-d20. The methodologies presented are based on established chemical principles and published procedures for the synthesis of Dipyridamole and related deuterated compounds. This document is intended to serve as a valuable resource for researchers requiring a high-purity, isotopically labeled internal standard for pharmacokinetic and metabolic studies of Dipyridamole.
Introduction
Dipyridamole is a phosphodiesterase inhibitor that also blocks the cellular reuptake of adenosine, leading to vasodilation and inhibition of platelet aggregation.[1][2] this compound is a deuterated analog of Dipyridamole, where 20 hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[3] The increased mass helps to differentiate the internal standard from the unlabeled drug in biological matrices, leading to more accurate and precise quantification.
This guide outlines a proposed synthesis of this compound utilizing commercially available deuterated starting materials, followed by a detailed purification protocol and analytical characterization.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved by adapting the well-established synthesis of Dipyridamole. The proposed route involves the reaction of 2,6-dichloro-4,8-dipiperidino-pyrimido[5,4-d]pyrimidine with a deuterated version of diethanolamine. To achieve the desired d20 labeling, piperidine-d11 and diethanolamine-(ethylene-d8) are proposed as the deuterated starting materials.
The overall synthetic workflow is depicted below:
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of Dipyridamole.[4]
Materials:
-
2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine (prepared from 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine and piperidine-d11)
-
Diethanolamine-(ethylene-d8, 98% isotopic purity)[5]
-
Toluene
-
Ethanol
-
Deionized Water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine (1.0 eq).
-
Add an excess of Diethanolamine-(ethylene-d8) (10-15 eq).
-
Heat the reaction mixture to 110-120 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to approximately 80 °C.
-
Slowly add toluene (3 volumes relative to diethanolamine) with continuous stirring.
-
Further, cool the mixture to 60 °C and add ethanol (12 volumes relative to the initial chlorinated starting material).
-
Finally, add deionized water (1 volume relative to ethanol) to induce precipitation.
-
Cool the mixture to 0-5 °C and stir for 2-3 hours to complete crystallization.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield crude this compound.
Purification of this compound
A two-step purification process involving flash chromatography followed by recrystallization is recommended to achieve high purity this compound.
Experimental Protocol: Flash Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Heptane
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in heptane and pack a flash chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 50% ethyl acetate in heptane).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in heptane (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).[6]
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the partially purified this compound.
Experimental Protocol: Recrystallization
Materials:
-
Partially purified this compound
-
Methanol, Acetonitrile, or Benzene
Procedure:
-
Dissolve the partially purified this compound in a minimum amount of hot solvent (e.g., methanol, acetonitrile, or benzene).[7][8]
-
Allow the solution to cool slowly to room temperature.
-
Further, cool the solution in an ice bath to maximize crystal formation.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₀D₂₀N₈O₄ | N/A |
| Molecular Weight | 524.75 g/mol | [9] |
| Appearance | Yellow crystalline powder | [10] |
| Melting Point | Approx. 165-166 °C | [10] |
Table 2: Predicted Analytical Data
| Analytical Technique | Expected Results | Reference (for non-deuterated) |
| ¹H NMR (400 MHz, DMSO-d₆) | Absence of signals at δ ~1.6 ppm (piperidine-H), δ ~3.6 ppm and δ ~4.0 ppm (ethanol-H). Signal at δ 4.73 ppm (OH) will remain but may exchange with D₂O. | [1] |
| ¹³C NMR | Similar to Dipyridamole, with potential minor shifts and splitting due to deuterium coupling. | [11] |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 525.76 | Calculated |
| HPLC Purity | ≥ 98% | [4] |
Mechanism of Action: Signaling Pathway
Dipyridamole exerts its therapeutic effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) and inhibition of adenosine reuptake.[1][12] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), as well as elevated extracellular adenosine levels, resulting in vasodilation and inhibition of platelet aggregation.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and purification of this compound. By utilizing commercially available deuterated starting materials and established chemical procedures, researchers can produce high-purity this compound suitable for use as an internal standard in demanding bioanalytical applications. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
- 1. Dipyridamole(58-32-2) 1H NMR spectrum [chemicalbook.com]
- 2. jddtonline.info [jddtonline.info]
- 3. CN108059633B - Synthesis method of dipyridamole intermediate - Google Patents [patents.google.com]
- 4. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]
- 5. Diethanolamine (ethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. flash-chromatography.com [flash-chromatography.com]
- 7. Crystal modification of dipyridamole using different solvents and crystallization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dipyridamole | 58-32-2 [chemicalbook.com]
- 11. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipyridamole - Wikipedia [en.wikipedia.org]
Dipyridamole-d20 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role and mechanism of action of Dipyridamole-d20 as an internal standard in modern analytical chemistry, with a particular focus on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Core Principle: Mitigating Analytical Variability
In quantitative analytical workflows, particularly in complex biological matrices such as plasma or urine, variability can arise from multiple sources during sample preparation and analysis. A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for addressing these challenges.[1] Its efficacy lies in its near-identical physicochemical properties to the analyte of interest, Dipyridamole.[2][3]
This compound is a deuterated analog of Dipyridamole, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[4] This subtle change in mass does not significantly alter its chemical behavior during extraction, chromatography, and ionization.[5][6]
The Mechanism of Action as an Internal Standard:
By introducing a known quantity of this compound into a sample at the initial stage of processing, it experiences the same procedural inconsistencies as the endogenous Dipyridamole.[1] These can include:
-
Sample Extraction: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Ionization Efficiency: Suppression or enhancement of the analyte signal in the mass spectrometer's ion source due to co-eluting matrix components (matrix effects).[5][6]
-
Instrumental Variability: Fluctuations in injection volume or detector response.
Because this compound and Dipyridamole behave almost identically, the ratio of their signals as detected by the mass spectrometer remains constant, even if their absolute signal intensities fluctuate.[1][3] This normalization of the analyte's response to that of the internal standard significantly enhances the accuracy and precision of the quantitative results.[3][5]
Experimental Workflow and Signaling Pathway
The use of this compound as an internal standard is integral to the bioanalytical workflow for the quantification of Dipyridamole. The following diagram illustrates a typical experimental process.
Caption: A typical bioanalytical workflow for quantifying Dipyridamole using this compound.
The logical relationship for the correction of analytical variability by this compound can be visualized as follows:
Caption: How this compound corrects for analytical variability.
Experimental Protocols
The following are generalized experimental protocols for the quantification of Dipyridamole in human plasma using this compound as an internal standard, synthesized from various validated methods.
Sample Preparation
-
Aliquoting: Transfer 100-200 µL of human plasma into a microcentrifuge tube.
-
Spiking: Add a specific volume of this compound working solution (internal standard) to each plasma sample.
-
Protein Precipitation: Add a precipitating agent, such as methanol or acetonitrile (typically in a 3:1 ratio to the plasma volume), to each tube.
-
Vortexing: Vortex the samples for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used (e.g., 50 x 2.1 mm, 3 µm).[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).[7]
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30-40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Positive electrospray ionization (ESI+) is generally employed.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dipyridamole and this compound.
-
Quantitative Data and Method Validation
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The performance of these methods is assessed through rigorous validation studies, with key parameters summarized below.
| Parameter | Typical Range/Value | Description |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating a strong linear relationship between concentration and response.[7] |
| Lower Limit of Quantification (LLOQ) | Varies by method (e.g., 0.0180 µg/mL) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[7] |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements within the same day, assessing the method's repeatability.[7] |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of measurements of the same sample on different days, indicating the method's intermediate precision.[7] |
| Accuracy (%RE) | Within ±15% (±20% for LLOQ) | The percentage relative error, which measures the closeness of the determined value to the true value.[7] |
| Recovery | Consistent and reproducible | The efficiency of the extraction process for both the analyte and the internal standard. While not required to be 100%, it should be consistent across the concentration range. |
| Matrix Effect | Minimal and compensated | The effect of co-eluting matrix components on the ionization of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.[5][6] |
Note: The specific values for these parameters can vary depending on the exact methodology, instrumentation, and laboratory. The provided ranges are typical for validated bioanalytical methods.
Conclusion
This compound serves as an indispensable tool in the accurate quantification of Dipyridamole in biological matrices. Its mechanism of action as an internal standard is rooted in its ability to mimic the behavior of the unlabeled analyte throughout the analytical process. By co-eluting and experiencing the same variations in extraction and ionization, it provides a reliable basis for normalization, thereby correcting for potential errors and ensuring the high quality and integrity of the resulting pharmacokinetic and other quantitative data. The use of this compound is a hallmark of robust and reliable bioanalytical method development in the pharmaceutical sciences.
References
- 1. Pharmacokinetics of dipyridamole-beta-cyclodextrin complex in healthy volunteers after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Clinical pharmacokinetics of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waters.com [waters.com]
- 7. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Stability of Dipyridamole-d20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of Dipyridamole-d20, a deuterated analog of Dipyridamole. This compound serves as a crucial internal standard for the accurate quantification of Dipyridamole in biological samples during pharmacokinetic and metabolic research.[1][2][3] Its use in mass spectrometry and liquid chromatography enhances the precision of therapeutic drug monitoring and related studies.[1]
Isotopic Purity of this compound
Isotopic purity refers to the percentage of a compound that is labeled with the desired stable isotope. For this compound, this means quantifying the proportion of molecules containing twenty deuterium atoms. High isotopic purity is critical for an internal standard to ensure accurate and reproducible results in quantitative analyses by minimizing interference from unlabeled or partially labeled molecules. The isotopic distribution is typically determined using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Typical Isotopic Distribution
The following table summarizes the representative isotopic distribution for a lot of this compound.
| Isotopic Species | Percentage |
| d20 | 36% |
| d19 | 25% |
| d18 | 13% |
| d17 | 24% |
| d16 | 1% |
Source: Representative data from a supplier.[4][5]
Experimental Protocol: Isotopic Purity Determination by LC-MS/MS
This protocol outlines a general method for determining the isotopic purity of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6]
1. Materials and Reagents:
-
This compound sample
-
Dipyridamole reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Ultrapure water
-
C18 HPLC column (e.g., 50 x 2.1 mm, 3 µm)[6]
2. Instrumentation:
-
HPLC system coupled with a triple quadrupole tandem mass spectrometer
-
Positive electrospray ionization (ESI+) source[6]
3. Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to create working solutions at appropriate concentrations for analysis.
4. Chromatographic Conditions:
-
Mobile Phase: Methanol and 5 mM ammonium acetate (80:20, v/v)[6]
-
Flow Rate: 0.25 mL/min[6]
-
Column: C18 (50 x 2.1 mm, 3 µm)[6]
-
Injection Volume: 10 µL
5. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for Dipyridamole (unlabeled) and this compound.
6. Data Analysis:
-
Acquire the mass spectra for the this compound sample.
-
Determine the relative abundance of the different deuterated species (d16 through d20) by integrating the peak areas for their respective mass-to-charge ratios (m/z).
-
Calculate the percentage of each isotopic species to determine the isotopic purity.
Stability of this compound
The stability of this compound is crucial for its use as a reliable internal standard. Generally, the material is stable under normal conditions.[7] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of drugs, sometimes leading to enhanced metabolic stability.[2][3][8] Proper storage is essential to prevent degradation.
Recommended Storage and Handling
The following table provides recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a well-closed, airtight container.[2][9] |
| Powder | 4°C | 2 years | Protect from light and moisture.[10][11] |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1 month |
Source: General recommendations from suppliers and stability studies.[2][12][13]
Experimental Protocol: Stability Assessment by Forced Degradation
This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions using HPLC.[14][15]
1. Objective:
-
To identify potential degradation products and pathways for this compound.
-
To establish its stability profile under stress conditions such as acid, base, oxidation, and heat.
2. Materials and Reagents:
-
This compound sample
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
3. Sample Preparation for Stress Testing:
-
Acid Hydrolysis: Dissolve the sample in a solution of 1N HCl and reflux for a specified time.
-
Base Hydrolysis: Dissolve the sample in a solution of 1N NaOH and reflux for a specified time.
-
Oxidative Degradation: Treat the sample with a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the sample solution to UV light.
-
Neutralize the acidic and basic solutions before analysis.
4. Chromatographic Conditions:
-
Mobile Phase A: 10 mM phosphate buffer (pH 4.7)
-
Mobile Phase B: Buffer:Acetonitrile:Methanol (30:40:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column: C18 reverse-phase column
-
Detection Wavelength: 295 nm
-
Column Temperature: 35°C
5. Data Analysis:
-
Inject the stressed samples into the HPLC system.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Mechanism of Action of Dipyridamole
Dipyridamole functions primarily as a phosphodiesterase (PDE) inhibitor and an adenosine transport inhibitor.[2][16][17] By inhibiting PDE, it prevents the degradation of cyclic adenosine monophosphate (cAMP), which in turn inhibits platelet aggregation.[16] It also blocks the uptake of adenosine by red blood cells and endothelial cells, leading to increased extracellular adenosine levels, which promotes vasodilation.[2]
Conclusion
This compound is an essential tool in pharmaceutical research, providing a reliable internal standard for the quantification of Dipyridamole. Understanding its isotopic purity and stability is paramount for ensuring the accuracy and validity of experimental data. The protocols outlined in this guide provide a framework for the assessment of these critical parameters. Proper storage and handling are necessary to maintain the integrity of this compound for its intended use in sensitive analytical methods.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 1189983-52-5 | BD182697 | Biosynth [biosynth.com]
- 4. This compound (Major) | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. This compound | CAS#:1189983-52-5 | Chemsrc [chemsrc.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Dipyridamole (oral route, intravenous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. DIPYRIDAMOLE [dailymed.nlm.nih.gov]
- 12. Dipyridamole: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Stability of baclofen, captopril, diltiazem hydrochloride, dipyridamole, and flecainide acetate in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
Understanding Deuterium Labeling in Dipyridamole-d20: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dipyridamole-d20, a deuterated form of the antiplatelet agent Dipyridamole. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. It delves into the core principles of deuterium labeling, the physicochemical properties of this compound, its primary applications, and generalized experimental protocols for its synthesis and use as an internal standard in mass spectrometry.
Introduction to Deuterium Labeling and Dipyridamole
Deuterium (²H or D), a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuterium labeling, can subtly alter the compound's physicochemical properties. This alteration is primarily due to the kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can result in a decreased rate of metabolism for the deuterated compound, a feature that is explored in drug development to enhance pharmacokinetic profiles.
Dipyridamole is a phosphodiesterase inhibitor that also blocks the uptake of adenosine by erythrocytes and vascular endothelial cells.[1] It is used clinically to prevent blood clots after heart valve replacement and in combination with aspirin for secondary stroke prevention. This compound is a deuterated analog of Dipyridamole where twenty hydrogen atoms have been replaced by deuterium.[1] Its primary application in research is as an internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Physicochemical Properties of this compound
The incorporation of twenty deuterium atoms significantly increases the molecular weight of Dipyridamole without altering its fundamental chemical structure and reactivity. This mass difference is the key to its utility as an internal standard.
| Property | Dipyridamole | This compound |
| Molecular Formula | C₂₄H₄₀N₈O₄ | C₂₄H₂₀D₂₀N₈O₄ |
| Molecular Weight | 504.63 g/mol | 524.75 g/mol |
| CAS Number | 58-32-2 | 1189983-52-5 |
| Appearance | Light yellow to yellow solid | Light yellow to yellow solid |
| Purity | ≥98.0% | ≥98.0% |
Isotopic Distribution of a Representative Lot of this compound
| Isotopic Species | Percentage |
| d20 | 36% |
| d19 | 25% |
| d18 | 13% |
| d17 | 24% |
| d16 | 1% |
Note: The isotopic distribution can vary between batches.
Mechanism of Action of Dipyridamole
Dipyridamole's therapeutic effects stem from its dual mechanism of action: inhibition of phosphodiesterase (PDE) and inhibition of adenosine reuptake. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in platelet activation and vasodilation.
Adenosine Reuptake Inhibition
Dipyridamole blocks the equilibrative nucleoside transporter (ENT) on the surface of erythrocytes and endothelial cells, preventing the reuptake of adenosine from the bloodstream. This leads to an increase in extracellular adenosine concentration. Adenosine then binds to A2A receptors on platelets, stimulating adenylyl cyclase to produce more cAMP. Increased cAMP levels inhibit platelet aggregation.
Phosphodiesterase (PDE) Inhibition
Dipyridamole also inhibits phosphodiesterase enzymes (primarily PDE5) within platelets. PDEs are responsible for the degradation of cAMP and cGMP. By inhibiting these enzymes, Dipyridamole leads to a further increase in the intracellular concentrations of these cyclic nucleotides, potentiating the inhibition of platelet aggregation and promoting vasodilation.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and analytical application of this compound. These are intended as illustrative examples and may require optimization for specific experimental conditions.
Synthesis of this compound (Illustrative Protocol)
The synthesis of this compound would likely follow a similar pathway to the synthesis of unlabeled Dipyridamole, but with the use of deuterated starting materials. A plausible approach involves the reaction of a deuterated precursor with diethanolamine.
Reaction Scheme:
2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine + Diethanolamine-d8 → this compound
Materials:
-
2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine
-
Diethanolamine-d8
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and heating apparatus
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,6-dichloro-4,8-di(piperidine-d10)-pyrimido[5,4-d]pyrimidine in a minimal amount of a high-boiling point solvent.
-
Add an excess of Diethanolamine-d8 to the reaction mixture.
-
Heat the mixture to a high temperature (e.g., 150-200 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude this compound by precipitation or extraction.
-
Purify the crude product using column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Characterize the final product to confirm its identity and isotopic purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Use of this compound as an Internal Standard in LC-MS/MS (Illustrative Protocol)
This compound is an ideal internal standard for the quantification of Dipyridamole in biological matrices due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass.
Objective: To quantify the concentration of Dipyridamole in human plasma samples.
Materials:
-
Human plasma samples (blank, calibration standards, quality controls, and unknown samples)
-
Dipyridamole analytical standard
-
This compound internal standard
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Dipyridamole (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution.
-
Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of Dipyridamole.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample (calibrators, QCs, and unknowns), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate Dipyridamole from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following MRM transitions:
-
Dipyridamole: Q1 (precursor ion) m/z 505.3 → Q3 (product ion) m/z [specific fragment]
-
This compound: Q1 (precursor ion) m/z 525.4 → Q3 (product ion) m/z [corresponding specific fragment]
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Dipyridamole and this compound.
-
Calculate the peak area ratio (Dipyridamole area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.
-
Determine the concentration of Dipyridamole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is a critical tool for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics. Its use as an internal standard ensures the accuracy and precision of quantitative bioanalytical methods. Understanding the principles of deuterium labeling and the specific mechanisms of action of Dipyridamole provides a solid foundation for its effective application in a research setting. The generalized protocols provided herein offer a starting point for the development of specific assays tailored to individual research needs.
References
Dipyridamole-d20: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing Dipyridamole-d20. It provides a detailed explanation of a typical Certificate of Analysis, outlines key experimental protocols, and explores the intricate signaling pathways of Dipyridamole.
Representative Certificate of Analysis: this compound
A Certificate of Analysis (CoA) for this compound provides critical quality control data, ensuring its identity, purity, and suitability for use as an internal standard in quantitative analyses. The following tables summarize the typical data presented in a CoA.
Quantitative Data Summary
| Test | Specification | Result |
| Identity | ||
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry | Conforms to structure | Conforms |
| Purity | ||
| Chemical Purity (HPLC) | ≥99.0% | 99.8% |
| Isotopic Purity (Mass Spec) | ≥98% Deuterium Incorporation | 99.2% |
| Physical Properties | ||
| Appearance | Yellow crystalline powder | Conforms |
| Solubility | Soluble in Chloroform | Conforms |
Impurity Profile
| Impurity | Specification | Result |
| Unlabeled Dipyridamole | Report Value | 0.3% |
| Other single impurity | ≤0.1% | <0.1% |
| Total Impurities | ≤1.0% | 0.8% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. Below are the protocols for the key experiments cited in the Certificate of Analysis.
Identity Confirmation by ¹H NMR and Mass Spectrometry
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Methodology: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is acquired on a calibrated spectrometer. The chemical shifts, signal integrations, and coupling patterns are analyzed and compared to the known spectrum of Dipyridamole, confirming the absence of protons at the deuterated positions.
-
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and isotopic enrichment of this compound.
-
Methodology: The sample is introduced into a high-resolution mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical mass of this compound. The isotopic distribution is analyzed to determine the percentage of deuterium incorporation.
-
Purity and Impurity Determination by HPLC
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound and quantify any impurities.
-
Methodology: A reversed-phase HPLC method is typically employed.[1][2][3]
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a specified wavelength (e.g., 254 nm or 282 nm).[1][2]
-
Procedure: A standard solution of this compound is prepared and injected into the HPLC system. The peak area of this compound is measured and compared to the total area of all peaks to calculate the chemical purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main peak.
-
-
Dipyridamole Signaling Pathways
Dipyridamole exerts its therapeutic effects primarily through two interconnected mechanisms: inhibition of phosphodiesterase (PDE) enzymes and inhibition of adenosine reuptake.[2][4] These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in platelet aggregation and vasodilation.
Inhibition of Adenosine Reuptake and cAMP Pathway
Dipyridamole blocks the reuptake of adenosine into red blood cells, platelets, and endothelial cells.[4] This increases the extracellular concentration of adenosine, which then activates adenosine A2 receptors on the surface of platelets. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP inhibits platelet activation and aggregation.
Caption: Dipyridamole's inhibition of adenosine reuptake and subsequent cAMP signaling cascade.
Phosphodiesterase (PDE) Inhibition and cGMP Pathway
Dipyridamole also inhibits phosphodiesterase enzymes, particularly PDE5, which are responsible for the degradation of cGMP.[5] By inhibiting PDE, dipyridamole increases intracellular cGMP levels in platelets and vascular smooth muscle cells. This elevation in cGMP potentiates the effects of nitric oxide (NO), a key signaling molecule in vasodilation and inhibition of platelet aggregation.[6]
Caption: Dipyridamole's inhibition of phosphodiesterase and its effect on the NO/cGMP pathway.
Experimental Workflow for Bioanalytical Quantification
This compound is primarily used as an internal standard in bioanalytical methods to ensure accurate quantification of Dipyridamole in biological matrices such as plasma or serum. The following workflow outlines the typical steps involved.
Caption: A typical bioanalytical workflow utilizing this compound as an internal standard.
References
An In-depth Technical Guide to the Core Differences Between Dipyridamole and Dipyridamole-d20
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Dipyridamole and its deuterated analog, Dipyridamole-d20. Dipyridamole is a phosphodiesterase inhibitor and adenosine reuptake inhibitor, widely used for its antiplatelet and vasodilatory effects. This compound, a stable isotope-labeled version of the molecule, serves primarily as an internal standard in bioanalytical assays for the accurate quantification of Dipyridamole. This guide delves into the structural, physicochemical, pharmacokinetic, and pharmacodynamic distinctions between these two compounds. While extensive data is available for Dipyridamole, specific experimental data for this compound is limited. Therefore, this document combines established data for Dipyridamole with the theoretical and observed effects of deuteration on drug molecules to provide a thorough comparative analysis.
Introduction
Dipyridamole has been a subject of extensive research and clinical use for decades, valued for its ability to inhibit platelet aggregation and induce vasodilation.[1][2] Its therapeutic applications include stroke prevention and adjunct therapy in patients with prosthetic heart valves.[3] The rise of precision in analytical chemistry has necessitated the use of stable isotope-labeled internal standards for accurate drug quantification in biological matrices. This compound, in which 20 hydrogen atoms have been replaced by deuterium, fulfills this role for Dipyridamole.[4][5] Understanding the key differences between the parent drug and its deuterated form is crucial for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics.
The primary distinction lies in the kinetic isotope effect , where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower rate of metabolism for the deuterated compound.[6][7] This can potentially alter the pharmacokinetic profile, including a longer half-life and modified metabolite formation.[8]
Structural and Physicochemical Properties
The core structure of Dipyridamole and this compound is identical, with the exception of the isotopic substitution of hydrogen with deuterium in this compound. This substitution leads to a predictable increase in molecular weight.
The following table summarizes the key physicochemical properties of both compounds. It is important to note that while extensive data is available for Dipyridamole, specific experimental data for this compound is scarce in publicly available literature, and some values are theoretical.
| Property | Dipyridamole | This compound | Reference(s) |
| Molecular Formula | C₂₄H₄₀N₈O₄ | C₂₄H₂₀D₂₀N₈O₄ | [9][10] |
| Molecular Weight | 504.6 g/mol | 524.75 g/mol | [9][10] |
| Appearance | Bright yellow crystalline powder | Yellow Solid | [2][11] |
| Melting Point | 163-166 °C | 157 °C | [5][9] |
| Solubility | Slightly soluble in water; soluble in dilute acids, methanol, and chloroform. | Not explicitly stated, but expected to be similar to Dipyridamole. | [9][12] |
| logP | 1.5 | Not explicitly stated, but expected to be similar to Dipyridamole. | [9] |
Pharmacokinetic Profile
The primary application of deuteration in drug development is to favorably alter the pharmacokinetic properties of a molecule. The kinetic isotope effect can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased exposure (AUC), and altered metabolite profiles.
While no direct comparative pharmacokinetic studies between Dipyridamole and this compound have been identified in the public domain, the known metabolic pathways of Dipyridamole suggest where deuteration might have an impact. Dipyridamole is primarily metabolized in the liver via glucuronidation.[4][13]
The table below summarizes the known pharmacokinetic parameters of Dipyridamole. The corresponding values for this compound are largely theoretical and based on the anticipated effects of deuteration.
| Parameter | Dipyridamole | This compound (Theoretical) | Reference(s) |
| Bioavailability | 37-66% (variable) | Potentially higher and less variable due to reduced first-pass metabolism. | [4][13] |
| Half-life (t½) | Biphasic: α-phase ~40 min, β-phase ~10-12 hours | Potentially longer due to slower metabolism. | [13][14] |
| Metabolism | Hepatic (primarily glucuronidation) | Expected to be hepatic, but potentially at a slower rate. | [4][13] |
| Excretion | Primarily in feces via bile | Expected to be similar, but the rate may be altered. | [4] |
Pharmacodynamic Profile and Mechanism of Action
Dipyridamole exerts its therapeutic effects through two primary mechanisms of action:
-
Inhibition of Phosphodiesterase (PDE): Dipyridamole inhibits PDE enzymes, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in cyclic nucleotides inhibits platelet aggregation.[2][15]
-
Inhibition of Adenosine Reuptake: Dipyridamole blocks the uptake of adenosine by erythrocytes and endothelial cells, leading to increased extracellular concentrations of adenosine. Adenosine then acts on platelet A2 receptors to stimulate adenylate cyclase and further increase cAMP levels, inhibiting platelet aggregation.[15][16]
The pharmacodynamic effects of this compound are expected to be qualitatively similar to those of Dipyridamole, as deuteration does not typically alter the fundamental mechanism of drug-receptor interaction. However, the potentially altered pharmacokinetic profile of this compound could lead to a more sustained pharmacodynamic effect.
Experimental Protocols
This compound is most commonly encountered in the context of bioanalytical method development and validation, where it serves as an ideal internal standard for the quantification of Dipyridamole in biological samples using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Bioanalytical Method for Dipyridamole Quantification using LC-MS/MS
The following is a representative protocol for the quantification of Dipyridamole in human plasma, utilizing this compound as an internal standard.
5.1.1. Sample Preparation
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether) for protein precipitation and liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
5.1.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase | Methanol and Ammonium Acetate buffer (e.g., 80:20 v/v) |
| Flow Rate | 0.25 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dipyridamole) | Q1: m/z 505.3 -> Q3: m/z [Specific fragment ion] |
| MRM Transition (this compound) | Q1: m/z 525.4 -> Q3: m/z [Corresponding deuterated fragment ion] |
Note: Specific fragment ions for MRM transitions would be determined during method development.
Synthesis
Dipyridamole Synthesis: The synthesis of Dipyridamole typically involves the reaction of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine with diethanolamine.[17]
This compound Synthesis: A detailed, publicly available protocol for the synthesis of this compound is not readily found. However, it would likely involve the use of deuterated starting materials or reagents, such as deuterated diethanolamine, in a similar synthetic route to that of Dipyridamole.
Conclusion
The core difference between Dipyridamole and this compound lies in the isotopic substitution of hydrogen with deuterium. This substitution results in a higher molecular weight for this compound and makes it an ideal internal standard for the accurate quantification of Dipyridamole in biological matrices. While the pharmacodynamic mechanism is expected to be identical, the pharmacokinetic profile of this compound may be altered due to the kinetic isotope effect, potentially leading to a slower rate of metabolism and a longer half-life. Further direct comparative studies are needed to fully elucidate the physicochemical, pharmacokinetic, and pharmacodynamic differences between these two compounds. This guide provides a foundational understanding for researchers and professionals working with Dipyridamole and its deuterated analog.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dipyridamole - Wikipedia [en.wikipedia.org]
- 3. Why Not Dipyridamole: a Review of Current Guidelines and Re-evaluation of Utility in the Modern Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. CN108059633B - Synthesis method of dipyridamole intermediate - Google Patents [patents.google.com]
- 7. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipyridamole | C24H40N8O4 | CID 3108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. brieflands.com [brieflands.com]
- 12. youtube.com [youtube.com]
- 13. litfl.com [litfl.com]
- 14. drugs.com [drugs.com]
- 15. Dipyridamole, an underestimated vascular protective drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dipyridamole synthesis - chemicalbook [chemicalbook.com]
- 17. US8946414B2 - Processes for the preparation of dipyridamole - Google Patents [patents.google.com]
Dipyridamole-d20: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dipyridamole-d20, a deuterated analog of the antiplatelet agent Dipyridamole. This document outlines its chemical properties, its application in bioanalytical methods, and the fundamental signaling pathways of its parent compound.
Core Compound Data
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the precise quantification of Dipyridamole in biological matrices.[1][2] Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 1189983-52-5 |
| Molecular Formula | C₂₄H₂₀D₂₀N₈O₄ |
| Synonyms | Anginal-d20, Cardoxin-d20, Peridamol-d20 |
Experimental Protocols: Bioanalytical Quantification of Dipyridamole
The following is a representative experimental protocol for the quantification of Dipyridamole in human plasma using this compound as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Objective:
To develop and validate a sensitive and robust LC-MS/MS method for the quantitative determination of Dipyridamole in human plasma.
Materials and Reagents:
-
Dipyridamole reference standard
-
This compound (internal standard)
-
Human plasma (EDTA)
-
Methylbutyl ether
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Water (Milli-Q or equivalent)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with a positive electrospray ionization (ESI+) source
Methodology:
1. Sample Preparation:
-
A 100 µL aliquot of human EDTA plasma is used for the extraction.
-
Prednisolone-d6 (internal standard for prednisolone, if co-analyzed) and this compound are added.
-
The analytes and internal standards are extracted from the plasma using methylbutyl ether.
2. Chromatographic Conditions:
-
Column: A C18 analytical column is typically used for separation.
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and ammonium acetate buffer.
-
Flow Rate: The flow rate is optimized for the specific column and system, often in the range of 0.25 mL/min.
3. Mass Spectrometric Detection:
-
The analytes are detected using a tandem mass spectrometer operating in positive electrospray ionization mode.
-
Detection is performed in multiple reaction monitoring (MRM) mode.
4. Calibration and Quantification:
-
Calibration curves are generated over a linear concentration range appropriate for the expected sample concentrations (e.g., 5-3000 ng/mL for Dipyridamole).
-
The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used for quantification to correct for matrix effects and variations in extraction and injection.
Signaling Pathways of Dipyridamole
Dipyridamole exerts its therapeutic effects primarily through two distinct mechanisms: inhibition of phosphodiesterase (PDE) enzymes and inhibition of adenosine reuptake.
Phosphodiesterase Inhibition Pathway
Dipyridamole inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an accumulation of these second messengers within platelets and vascular smooth muscle cells, resulting in decreased platelet aggregation and vasodilation.
Caption: Dipyridamole's inhibition of PDE leads to increased cAMP and cGMP.
Adenosine Reuptake Inhibition Pathway
Dipyridamole also blocks the reuptake of adenosine into erythrocytes and endothelial cells. This increases the extracellular concentration of adenosine, which then acts on A2 receptors on platelets to stimulate adenylate cyclase, further increasing cAMP levels and inhibiting platelet aggregation.
Caption: Dipyridamole blocks adenosine reuptake, increasing extracellular adenosine.
References
Methodological & Application
Application Note: High-Throughput Quantification of Dipyridamole in Human Plasma using Dipyridamole-d20 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipyridamole is a medication that inhibits platelet aggregation and is used in the prevention of thromboembolic disorders. Accurate and reliable quantification of dipyridamole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of dipyridamole in human plasma. The use of a stable isotope-labeled internal standard, Dipyridamole-d20, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of dipyridamole from human plasma samples.
Materials and Reagents
-
Dipyridamole reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of dipyridamole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the dipyridamole stock solution with methanol to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system capable of delivering gradients at high pressure. |
| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm particle size) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | A suitable gradient to ensure separation from endogenous interferences. Start with a high aqueous percentage and ramp up to a high organic percentage. |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Dipyridamole: To be optimized based on instrument; this compound: To be optimized based on instrument |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
| Dwell Time | 200 ms |
Method Validation Data
The method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Dipyridamole | 5 - 3000 | > 0.99 | 5 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| Low QC (15) | < 10% | ± 15% | < 10% | ± 15% |
| Mid QC (150) | < 10% | ± 15% | < 10% | ± 15% |
| High QC (2500) | < 10% | ± 15% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC (15) | > 85% | < 15% |
| High QC (2500) | > 85% | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for Dipyridamole analysis.
Rationale for Using a Stable Isotope-Labeled Internal Standard
Application Notes and Protocol for the Pharmacokinetic Analysis of Dipyridamole in Human Plasma Using Dipyridamole-d20 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridamole is a medication that inhibits blood clot formation and dilates blood vessels.[1] It is utilized in the management of various cardiovascular conditions, including the prevention of thromboembolic events.[2] Accurate determination of dipyridamole concentrations in plasma is crucial for pharmacokinetic studies, which inform dosing regimens and regulatory submissions. This document outlines a detailed protocol for the quantification of dipyridamole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Dipyridamole-d20 serving as a stable isotope-labeled internal standard to ensure accuracy and precision.[3][4][5]
Mechanism of Action
Dipyridamole's therapeutic effects are primarily attributed to its ability to inhibit the cellular reuptake of adenosine and to inhibit phosphodiesterase (PDE) enzymes.[1][2] By blocking adenosine reuptake, it increases the extracellular concentration of adenosine, which in turn activates A2A receptors on vascular smooth muscle cells, leading to vasodilation.[2] The inhibition of PDEs, particularly PDE3, results in elevated intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][6][7] Increased cAMP levels inhibit platelet activation and aggregation, contributing to its antiplatelet effect.[2][7]
Experimental Protocol
This protocol is based on established LC-MS/MS methods for the determination of dipyridamole in human plasma.[4][8][9]
Materials and Reagents
-
Dipyridamole (Reference Standard)
-
This compound (Internal Standard)[3]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (ACS Grade)
-
Formic Acid (ACS Grade)
-
Human Plasma (EDTA)
-
Deionized Water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 200 µL of plasma into the appropriate tubes.
-
Add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to all tubes except for the blank.
-
Vortex mix for 10 seconds.
-
Add 600 µL of methanol to precipitate plasma proteins.[8][9]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3 µm)[8][9] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Isocratic (e.g., 80% B) or a shallow gradient optimized for peak shape and separation.[8][9] |
| Flow Rate | 0.25 - 0.4 mL/min[8] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8][9] |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (DP) | Q1: 505.4 m/z → Q3: 429.6 m/z[9] |
| MRM Transition (DP-d20) | Q1: 525.4 m/z → Q3: (To be determined by infusion of the standard) |
| Dwell Time | 100-200 ms |
| Collision Gas | Argon |
Note: The MRM transition for this compound should be optimized by direct infusion into the mass spectrometer. The precursor ion will be [M+H]+, and the product ion will likely correspond to a stable fragment.
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical acceptance criteria and reported performance data for dipyridamole assays.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Range/Value |
| Calibration Model | Linear, weighted (1/x or 1/x²) |
| Concentration Range | 5 - 3000 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99[8] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[9] or 18 ng/mL[8] |
Table 2: Accuracy and Precision
| Level | Accuracy (% RE) Acceptance Criteria | Precision (% RSD) Acceptance Criteria | Reported Accuracy (% RE)[8] | Reported Precision (% RSD)[8] |
| LLOQ | Within ±20% | ≤ 20% | -4.3 to 1.9 | 1.6 to 12.7 |
| Low QC | Within ±15% | ≤ 15% | -4.3 to 1.9 | 1.6 to 12.7 |
| Mid QC | Within ±15% | ≤ 15% | -4.3 to 1.9 | 1.6 to 12.7 |
| High QC | Within ±15% | ≤ 15% | -4.3 to 1.9 | 1.6 to 12.7 |
QC = Quality Control; RE = Relative Error; RSD = Relative Standard Deviation. The reported values encompass both intra- and inter-day precision and accuracy.[8]
Table 3: Stability
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles, from -20°C or -80°C to room temperature | Within ±15% of nominal |
| Short-Term Stability | Room temperature for 4-24 hours | Within ±15% of nominal |
| Long-Term Stability | -20°C or -80°C for the duration of the study | Within ±15% of nominal |
| Post-Preparative Stability | Autosampler conditions (e.g., 4°C for 24 hours) | Within ±15% of nominal |
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative determination of dipyridamole in human plasma. This protocol is well-suited for pharmacokinetic and bioequivalence studies, ensuring high-quality data for drug development and clinical research. Adherence to rigorous validation procedures is essential to guarantee the reliability of the results.
References
- 1. Dipyridamole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dipyridamole? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dipyridamole in Urine using Dipyridamole-d20 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dipyridamole in human urine. The use of a stable isotope-labeled internal standard, Dipyridamole-d20, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[1][2] The protocol outlines a straightforward sample preparation procedure followed by rapid chromatographic separation and highly selective detection using multiple reaction monitoring (MRM).
Introduction
Dipyridamole is a medication that inhibits blood clot formation and is used to prevent stroke and other thromboembolic events.[3][4] Monitoring its concentration in urine can provide valuable insights into the drug's absorption, metabolism, and excretion. Stable isotope-labeled internal standards are crucial for compensating for matrix effects and variations in sample processing and instrument response in LC-MS/MS analyses.[1][2] this compound, a deuterium-labeled analog of dipyridamole, serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the unlabeled analyte.[1][2] This document provides a comprehensive protocol for the quantification of dipyridamole in urine, leveraging the advantages of this compound.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of dipyridamole in urine is depicted below.
Experimental Protocols
Materials and Reagents
-
Dipyridamole analytical standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human urine (drug-free)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dipyridamole and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of dipyridamole by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples for 10 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 50 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 400 µL of a 50:50 methanol/water mixture.
-
Vortex for 30 seconds.
-
Filter the final mixture through a 0.22 µm syringe filter into an HPLC vial.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Dipyridamole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dipyridamole | 505.3 | 385.2 | 25 |
| This compound | 525.4 | 405.3 | 25 |
Data Analysis and Quantification
The quantification of dipyridamole in urine samples is performed by constructing a calibration curve. The peak area ratio of the analyte (dipyridamole) to the internal standard (this compound) is plotted against the concentration of the analyte in the calibration standards. A linear regression analysis is then applied to the calibration curve to determine the concentration of dipyridamole in the unknown samples.
The following diagram illustrates the logical relationship in the quantification process.
Method Validation (Representative Data)
A full method validation should be performed according to regulatory guidelines. The following table summarizes typical performance characteristics for a method of this nature.
Table 4: Representative Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantitative determination of dipyridamole in human urine. The simple "dilute-and-shoot" sample preparation protocol is efficient and minimizes potential analyte loss. This method is well-suited for high-throughput analysis in clinical and research settings, enabling accurate assessment of dipyridamole pharmacokinetics and patient compliance.
References
Application Notes and Protocols for Dipyridamole-d20 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of dipyridamole and its deuterated internal standard, dipyridamole-d20, from biological matrices, primarily human plasma, for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a stable isotope-labeled internal standard used for accurate quantification in bioanalytical studies.[1][2]
Introduction to Sample Preparation Techniques
The accurate quantification of drugs and their metabolites in biological samples is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Sample preparation is a crucial step to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte in the mass spectrometer and shorten the lifespan of the analytical column.[3] This document outlines three common and effective sample preparation techniques for the analysis of dipyridamole: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
The selection of an appropriate sample preparation method depends on various factors, including the desired level of sample cleanup, analyte concentration, sample throughput, and the specific requirements of the analytical method.
Quantitative Data Summary
The following table summarizes the performance characteristics of different sample preparation methods for the analysis of dipyridamole in human plasma.
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction (Methylbutyl Ether) |
| Linear Range | 0.0180 - 4.50 µg/mL | 5 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.0180 µg/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | 1.6 - 12.7% | Not Specified |
| Inter-day Precision (%RSD) | 1.6 - 12.7% | Not Specified |
| Accuracy (%RE) | -4.3 - 1.9% | Not Specified |
| Internal Standard | Diazepam | This compound |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing the bulk of proteins from a plasma or serum sample. It is a widely used technique in high-throughput analysis due to its ease of automation. Methanol and acetonitrile are common precipitating agents.
Workflow for Protein Precipitation:
Protein Precipitation Workflow
Detailed Protocol:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add 600 µL of cold methanol to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol:water 50:50, v/v).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE provides a cleaner extract compared to protein precipitation by removing not only proteins but also other polar interferences.
Workflow for Liquid-Liquid Extraction:
Liquid-Liquid Extraction Workflow
Detailed Protocol:
-
To a 2 mL microcentrifuge tube, add 100 µL of the plasma sample.[4]
-
Spike the sample with the this compound internal standard.[4]
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 1 mL of methylbutyl ether as the extraction solvent.[4]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide the cleanest extracts. It utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.
Logical Relationship for SPE Sorbent Selection:
SPE Sorbent Selection Logic
General Protocol for Reversed-Phase SPE (e.g., C18 or HLB Sorbent):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading:
-
Pre-treat the plasma sample (e.g., 200 µL) by adding the this compound internal standard and diluting with 200 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
A second wash with a slightly stronger organic solvent (e.g., 1 mL of 20% methanol in water) can be performed to remove less polar interferences.
-
-
Elution: Elute the dipyridamole and this compound from the sorbent with 1 mL of methanol. A small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol) can be added to the elution solvent to improve the recovery of the basic analyte.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Conclusion
The choice of sample preparation technique for dipyridamole and this compound analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and simple approach suitable for high-throughput screening. Liquid-liquid extraction provides a cleaner sample extract, reducing matrix effects and improving analytical sensitivity. Solid-phase extraction offers the highest degree of selectivity and can achieve the lowest limits of quantification, making it ideal for studies requiring high sensitivity and accuracy. The provided protocols and workflows serve as a starting point for method development and validation in your laboratory.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Validated Bioanalytical Method for the Quantification of Dipyridamole in Human Plasma using LC-MS/MS with Dipyridamole-d20 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Dipyridamole is an antiplatelet agent and vasodilator used in the management of various cardiovascular and thromboembolic diseases.[1][2] Accurate quantification of Dipyridamole in biological matrices is crucial for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.[3] This document details a robust, selective, and validated bioanalytical method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the determination of Dipyridamole in human plasma. The method employs Dipyridamole-d20, a stable deuterium-labeled analog, as an internal standard (IS) to ensure high accuracy and precision in quantification.[4][5][6]
Mechanism of Action Dipyridamole's therapeutic effects are primarily mediated through two distinct mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the inhibition of cellular adenosine reuptake.[7][8] By inhibiting PDE, Dipyridamole prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to increased intracellular levels of these second messengers.[8] Elevated cAMP and cGMP levels in platelets inhibit their aggregation, while in vascular smooth muscle cells, they promote vasodilation.[1][8] Additionally, by blocking the nucleoside transporter, Dipyridamole inhibits the reuptake of adenosine by platelets, red blood cells, and endothelial cells.[7][9] This action increases the extracellular concentration of adenosine, a potent vasodilator and inhibitor of platelet aggregation.[1][9]
Bioanalytical Method and Instrumentation
This method utilizes a liquid chromatography system for separation followed by a triple quadrupole mass spectrometer for detection.
-
Liquid Chromatography System: A standard HPLC or UPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.[3]
-
Analytical Column: A C18 column, such as an Ultimate XB-C18 (50 x 2.1 mm, 3 µm), is suitable for separation.[3]
-
Data System: Software for instrument control, data acquisition, and processing.
Experimental Protocols
Protocol: Preparation of Standards and Solutions
Reagents and Materials:
-
Dipyridamole reference standard (>99% purity)
-
This compound internal standard (>95% purity)[10]
-
LC-MS grade methanol and acetonitrile[11]
-
Ammonium acetate (reagent grade)[11]
-
Formic acid (reagent grade)
-
Human plasma (with K2-EDTA as anticoagulant), sourced from a certified vendor.
-
Ultrapure water
Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Dipyridamole and this compound reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Dipyridamole primary stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
Protocol: Sample Preparation (Protein Precipitation)
The protein precipitation method is a rapid and effective technique for extracting Dipyridamole from plasma.[3][12]
References
- 1. What is the mechanism of Dipyridamole? [synapse.patsnap.com]
- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 3. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipyridamole - Wikipedia [en.wikipedia.org]
- 8. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. sussex-research.com [sussex-research.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Therapeutic Drug Monitoring of Dipyridamole using Dipyridamole-d20
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of dipyridamole, utilizing its deuterated internal standard, Dipyridamole-d20. The information is intended to guide researchers and clinicians in the development and implementation of robust analytical methods for pharmacokinetic studies and routine TDM.
Introduction to Dipyridamole and the Role of TDM
Dipyridamole is a medication with antiplatelet and vasodilatory properties. It is primarily used to prevent blood clots, particularly after heart valve replacement surgery, and in combination with aspirin for secondary stroke prevention.[1] The therapeutic efficacy and safety of dipyridamole can be influenced by individual variations in its pharmacokinetics. Therapeutic drug monitoring (TDM) of dipyridamole is crucial to optimize dosage regimens, ensure therapeutic efficacy, and minimize the risk of adverse effects.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] this compound, being chemically identical to dipyridamole but with a higher mass, co-elutes with the analyte and experiences similar matrix effects, thereby ensuring high accuracy and precision in quantification.[2]
Mechanism of Action of Dipyridamole
Dipyridamole exerts its antiplatelet and vasodilatory effects through multiple mechanisms. It inhibits the uptake of adenosine by red blood cells, leading to increased extracellular adenosine concentrations.[3] Adenosine then stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels in platelets, which in turn inhibits platelet aggregation.[3] Additionally, dipyridamole inhibits phosphodiesterase (PDE), an enzyme that degrades cAMP and cyclic guanosine monophosphate (cGMP), further augmenting their intracellular levels.[3][4] Increased cGMP levels contribute to vasodilation.[3]
Below is a diagram illustrating the signaling pathway of dipyridamole's antiplatelet action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of dipyridamole in human plasma using LC-MS/MS with this compound as an internal standard. The data is compiled from published literature.[5][6][7]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Internal Standard | This compound |
| Analyte | Dipyridamole |
| Mass Transition (m/z) | |
| Dipyridamole | 505.4 -> 429.6[6] |
| This compound | 525.4 -> 449.6 (inferred) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][7] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 5 - 3000 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.0180 µg/mL (18 ng/mL) | [5][6] |
| Intra-day Precision (%RSD) | 1.6 - 12.7% | [5][6] |
| Inter-day Precision (%RSD) | 1.6 - 12.7% | [5][6] |
| Accuracy (%RE) | -4.3 - 1.9% | [5][6] |
Experimental Protocols
This section provides a detailed protocol for the quantification of dipyridamole in human plasma using LC-MS/MS with this compound as the internal standard. The protocol is a synthesis of methodologies reported in the scientific literature.[5][6][7]
Materials and Reagents
-
Dipyridamole reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (EDTA)
-
Deionized water
Preparation of Stock and Working Solutions
-
Dipyridamole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dipyridamole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the dipyridamole stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
The following diagram illustrates the experimental workflow for sample preparation.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3 µm).[5][6]
-
Mobile Phase: A mixture of methanol and 5 mM ammonium acetate (80:20, v/v).[5][6]
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dipyridamole: 505.4 -> 429.6
-
This compound: 525.4 -> 449.6 (inferred)
-
Data Analysis
Quantification is performed by calculating the peak area ratio of dipyridamole to this compound. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of dipyridamole in the unknown samples is then determined from the calibration curve using a weighted linear regression model.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the therapeutic drug monitoring protocol.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the therapeutic drug monitoring of dipyridamole. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians to develop and validate their own assays for pharmacokinetic studies and routine clinical monitoring, ultimately contributing to optimized patient care.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. veeprho.com [veeprho.com]
- 3. Translational Therapeutics of Dipyridamole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Dipyridamole-d20 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridamole is a medication that inhibits blood clot formation and dilates coronary arteries. It is widely used in the prevention of thromboembolic disorders. Accurate quantification of dipyridamole in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Dipyridamole-d20, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability in sample processing and instrument response.[1][2] This document provides detailed application notes and protocols for the optimal detection of this compound and its unlabeled counterpart, dipyridamole, using tandem mass spectrometry.
Principle of Detection
The method utilizes a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[3][4][5] In MRM, the first quadrupole (Q1) is set to select the protonated molecular ion (precursor ion) of the analyte. This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is set to select a specific, high-abundance fragment ion (product ion). This highly specific detection method provides excellent sensitivity and selectivity for quantitative analysis.
Mass Spectrometry Settings
Optimal detection of Dipyridamole and its deuterated internal standard, this compound, requires careful selection of mass spectrometry parameters. The following table summarizes the recommended settings for a triple quadrupole mass spectrometer.
| Parameter | Dipyridamole | This compound (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) m/z | 505.4 | 525.8 |
| Product Ion m/z | 429.6 | 477.8 |
| Collision Energy (CE) | 25 - 35 eV (optimization recommended) | 25 - 35 eV (optimization recommended) |
| Dwell Time | 100 - 200 ms | 100 - 200 ms |
Note: The optimal collision energy can vary between different mass spectrometer models and should be determined empirically by infusing a standard solution of the analyte and monitoring the signal intensity of the product ion across a range of collision energy values.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of dipyridamole from plasma samples.
Materials:
-
Human plasma
-
This compound internal standard spiking solution
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate amount of this compound internal standard spiking solution.
-
Add 600 µL of ice-cold methanol to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following liquid chromatography conditions are recommended for the separation of dipyridamole.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size)[3] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 20% B to 80% B over 1 minute, hold at 80% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.25 mL/min[3] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Note: The gradient and mobile phase composition can be further optimized to improve peak shape and separation from matrix components.
Visualizations
Dipyridamole Fragmentation Pathway
The fragmentation of dipyridamole in the collision cell primarily involves the cleavage of the ethanolamine groups. The following diagram illustrates this process.
Caption: Fragmentation of Dipyridamole in Mass Spectrometry.
LC-MS/MS Experimental Workflow
The logical flow of the analytical method from sample preparation to data acquisition is depicted below.
Caption: LC-MS/MS Experimental Workflow for Dipyridamole.
Logical Relationship for Internal Standard Use
The use of a deuterated internal standard is critical for accurate quantification. This diagram illustrates the rationale.
Caption: Rationale for using a deuterated internal standard.
References
- 1. vivanls.com [vivanls.com]
- 2. This compound (Major) | LGC Standards [lgcstandards.com]
- 3. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Application Notes and Protocols for Dipyridamole-d20 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridamole-d20 is the deuterated form of Dipyridamole, a phosphodiesterase inhibitor that also blocks the uptake of adenosine. Its primary application in a research setting is as an internal standard for the quantitative analysis of Dipyridamole in biological samples using mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.
This document provides detailed protocols for the preparation of this compound stock solutions and offers essential information on its properties and handling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 2,2',2'',2'''-[(4,8-Di(piperidin-1-yl-d10)pyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetrakis-ethanol |
| Molecular Formula | C₂₄H₂₀D₂₀N₈O₄ |
| Molecular Weight | 524.75 g/mol [1] |
| Appearance | Yellow Solid |
| Purity | ≥98% |
| Storage | Store at -20°C for long-term stability. |
Solubility Data for Stock Solution Preparation
The solubility of the unlabeled form, Dipyridamole, provides a strong indication of the appropriate solvents for this compound. Dipyridamole is freely soluble in methanol and chloroform, and also soluble in ethanol and DMSO.[2][3] It is practically insoluble in water. For analytical applications, methanol or DMSO are commonly used as solvents for preparing stock solutions.
| Solvent | Solubility of Dipyridamole |
| Methanol | Freely soluble[3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble[2] |
| Chloroform | Freely soluble[3][4] |
| Water | Practically insoluble[3][4] |
Experimental Protocol: Preparation of this compound Stock Solutions for Use as an Internal Standard in LC-MS/MS
This protocol outlines the steps for preparing a primary stock solution, a working stock solution, and a spiking solution of this compound.
Materials:
-
This compound solid
-
Methanol (LC-MS grade) or Dimethyl Sulfoxide (DMSO, spectroscopic grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials for storage
Procedure:
4.1. Preparation of Primary Stock Solution (e.g., 1 mg/mL)
-
Accurately weigh 1 mg of this compound solid using a calibrated analytical balance.
-
Transfer the weighed solid into a 1 mL Class A volumetric flask.
-
Add a small amount of methanol (or DMSO) to dissolve the solid completely.
-
Once dissolved, add methanol (or DMSO) to the mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the solution to a clearly labeled amber glass vial for storage.
-
Store the primary stock solution at -20°C.
4.2. Preparation of Working Stock Solution (e.g., 10 µg/mL)
-
Allow the primary stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL primary stock solution into a 1 mL Class A volumetric flask.
-
Add methanol to the mark of the volumetric flask.
-
Cap the flask and invert it several times to mix thoroughly.
-
This working stock solution can be used to prepare the internal standard spiking solution. Store at -20°C when not in use.
4.3. Preparation of Internal Standard Spiking Solution (e.g., 100 ng/mL)
-
Pipette 10 µL of the 10 µg/mL working stock solution into a 1 mL Class A volumetric flask.
-
Dilute with the appropriate solvent (e.g., a mixture of methanol and water that is compatible with your LC-MS mobile phase) to the mark.
-
This spiking solution is now ready to be added to your calibration standards, quality control samples, and unknown samples. The final concentration of the internal standard in the analytical sample should be optimized based on the expected analyte concentration and instrument response. A typical final concentration might be in the range of 10-100 ng/mL.
Experimental Workflow and Signaling Pathway
Experimental Workflow for Sample Analysis using this compound Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathway of Dipyridamole
Dipyridamole's mechanism of action involves the potentiation of adenosine signaling and the inhibition of phosphodiesterases (PDEs).[5] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn inhibits platelet aggregation and causes vasodilation.
References
- 1. This compound (Major) | LGC Standards [lgcstandards.com]
- 2. chembk.com [chembk.com]
- 3. Dipyridamole Tablets, USP [dailymed.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dipyridamole-d20 in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipyridamole, a pyrimidopyrimidine derivative, is a widely used antiplatelet agent and vasodilator. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) and the blockage of cellular adenosine uptake, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play crucial roles in various signaling pathways, including those governing platelet aggregation, vasodilation, and cellular metabolism.
Dipyridamole-d20, a deuterated analog of dipyridamole, serves as a valuable tool in metabolic research. The substitution of 20 hydrogen atoms with deuterium provides a stable, heavy-isotope-labeled internal standard for highly sensitive and accurate quantification of dipyridamole in biological matrices using mass spectrometry. Furthermore, the use of stable isotope-labeled compounds like this compound is fundamental in metabolic flux analysis and stable isotope tracing studies to elucidate the metabolic fate of drugs and their impact on endogenous metabolic pathways. This document provides detailed application notes and protocols for the utilization of this compound in metabolic research.
Application Notes
Quantitative Bioanalysis using this compound as an Internal Standard
The primary and most widespread application of this compound in metabolic research is its use as an internal standard (IS) for the quantification of dipyridamole in pharmacokinetic and drug metabolism studies. The near-identical physicochemical properties of this compound to the unlabeled drug ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows for separate detection by a mass spectrometer. This co-eluting, mass-differentiated standard corrects for variability in sample processing and matrix effects, leading to highly accurate and precise quantification.
Key Advantages:
-
Minimizes analytical variability.
-
Improves accuracy and precision of quantification.
-
Essential for regulatory-compliant bioanalytical method validation.
Metabolic Stability Assessment
Understanding the metabolic stability of a drug candidate is crucial in drug development. In vitro assays using liver microsomes or hepatocytes are commonly employed to determine the rate of metabolic clearance. While these studies typically measure the disappearance of the parent (unlabeled) drug, this compound can be used as the internal standard in the LC-MS/MS analysis to ensure accurate quantification of the remaining dipyridamole at each time point.
A study on the metabolic stability of dipyridamole in rat liver microsomes (RLM) revealed a short half-life, indicating rapid metabolism. Such studies are critical for predicting in vivo pharmacokinetic profiles.
Investigation of Drug Effects on Metabolic Pathways
Dipyridamole's known inhibitory effects on nucleoside transport make it a valuable tool for studying purine and pyrimidine metabolism. By blocking the transport of nucleosides like adenosine and uridine across cell membranes, dipyridamole can significantly alter the balance between de novo synthesis and salvage pathways for nucleotide production.
-
Purine Metabolism: Dipyridamole's inhibition of adenosine uptake leads to increased extracellular adenosine levels. Intracellularly, it can impact the purine salvage pathway, a critical process for recycling purine bases. Studies have shown that dipyridamole can depress the rate of purine biosynthesis in certain cell lines.[1]
-
Pyrimidine Metabolism: The pyrimidine salvage pathway is also affected by dipyridamole's inhibition of nucleoside transporters. This has been explored in the context of cancer therapy, where combining dipyridamole with inhibitors of de novo pyrimidine synthesis can lead to "metabolic lethality" in cancer cells.
Potential for Metabolic Flux Analysis and Stable Isotope Tracing
While the predominant use of this compound is as an internal standard, its properties as a stable isotope-labeled compound lend it to potential applications as a tracer in metabolic flux analysis. In such studies, cells or organisms would be treated with this compound, and the incorporation of deuterium into its metabolites could be tracked over time. This would provide direct insights into the rates and routes of dipyridamole metabolism.
Hypothetical Experimental Design for Metabolic Flux Analysis:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., hepatocytes, cancer cells) and treat with a known concentration of this compound.
-
Time-Course Sampling: Collect cell lysates and culture media at various time points.
-
Metabolite Extraction: Perform metabolite extraction from the collected samples.
-
LC-MS/MS Analysis: Analyze the extracts using high-resolution mass spectrometry to identify and quantify this compound and its potential deuterated metabolites.
-
Flux Analysis: Utilize metabolic modeling software to calculate the flux through different metabolic pathways involved in dipyridamole biotransformation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound or involving the analysis of dipyridamole.
Table 1: LC-MS/MS Method Parameters for Dipyridamole Quantification using this compound as an Internal Standard
| Parameter | Value | Reference |
| Linearity Range | 5 - 3000 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | |
| Intra-day Precision (%RSD) | < 11% | |
| Inter-day Precision (%RSD) | < 11% | |
| Accuracy (%RE) | within ± 10% | |
| Extraction Method | Liquid-Liquid Extraction with methyl tert-butyl ether |
Table 2: Metabolic Stability of Dipyridamole in Rat Liver Microsomes
| Parameter | Value | Reference |
| Half-life (t1/2) | 7 min | |
| Incubation Conditions | Rat Liver Microsomes, 37°C |
Experimental Protocols
Protocol 1: Quantitative Analysis of Dipyridamole in Human Plasma using LC-MS/MS with this compound as Internal Standard
1. Materials and Reagents:
-
Dipyridamole reference standard
-
This compound (Internal Standard)
-
Human plasma (EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Ammonium acetate
-
Formic acid
-
Water (LC-MS grade)
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of this compound working solution (as internal standard).
-
Vortex briefly.
-
Add 50 µL of 1 M ammonium formate (pH 3.0).
-
Add 600 µL of MTBE.
-
Vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dipyridamole: Q1/Q3 (e.g., 505.3 -> 389.2)
-
This compound: Q1/Q3 (e.g., 525.4 -> 409.3)
-
4. Data Analysis:
-
Quantify dipyridamole by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations.
Protocol 2: In Vitro Metabolic Stability Assay of Dipyridamole in Human Liver Microsomes
1. Materials and Reagents:
-
Dipyridamole
-
This compound (for LC-MS/MS analysis)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding dipyridamole (e.g., 1 µM final concentration).
-
Incubate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining dipyridamole versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Dipyridamole's mechanism of action.
Caption: Dipyridamole's effect on purine metabolism.
References
Troubleshooting & Optimization
overcoming matrix effects with Dipyridamole-d20 in human plasma
Welcome to the technical support center for the bioanalysis of Dipyridamole in human plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on mitigating matrix effects using Dipyridamole-d20 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Dipyridamole in human plasma?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, undetected compounds in the sample matrix. In human plasma, endogenous components like phospholipids, salts, and proteins can cause these effects.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the LC-MS/MS assay for Dipyridamole.[2][3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A2: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[4] this compound is expected to co-elute with Dipyridamole and experience similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, variations in signal due to matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can cause the deuterated internal standard to have a slightly shorter retention time on a reversed-phase HPLC column compared to the non-deuterated analyte.[5] If this shift in retention time causes the analyte and internal standard to elute in regions with different degrees of ion suppression or enhancement, it can lead to inaccurate quantification. Therefore, chromatographic conditions should be optimized to ensure co-elution.
Q4: What are the common sample preparation techniques to reduce matrix effects for Dipyridamole analysis in plasma?
A4: The three most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., methanol or acetonitrile) is added to the plasma to precipitate proteins. While quick, it may not effectively remove other matrix components like phospholipids, which are a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): A technique that separates the analyte from the matrix based on its solubility in two immiscible liquid phases. This method is generally more effective at removing interfering substances than PPT. For Dipyridamole, an extraction with a solvent like methylbutyl ether has been reported.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while matrix components are washed away. This technique typically provides the cleanest extracts and the least matrix effects, but it is also the most time-consuming and expensive of the three.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Dipyridamole
| Possible Cause | Troubleshooting Step |
| Column Overload | Inject a smaller sample volume or dilute the sample. |
| Inappropriate Mobile Phase pH | Dipyridamole is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionic state. An acidic mobile phase (e.g., with 0.1% formic acid) is commonly used. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Stationary Phase | Consider using a column with end-capping or a different stationary phase chemistry. |
Issue 2: High Variability in Dipyridamole Peak Area Response
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the chosen sample preparation protocol (PPT, LLE, or SPE) for all samples, calibrators, and quality controls. |
| Significant Matrix Effects | Evaluate the matrix effect by performing a post-extraction spike experiment. Consider switching to a more effective sample preparation technique (e.g., from PPT to LLE or SPE) to reduce interferences. |
| Injector Carryover | Optimize the injector wash procedure with a strong solvent to minimize carryover between injections. |
| Instability of Dipyridamole in the Autosampler | Investigate the stability of Dipyridamole in the final extract and consider reducing the residence time in the autosampler or using a cooled autosampler. |
Issue 3: Inconsistent Dipyridamole/Dipyridamole-d20 Peak Area Ratio
| Possible Cause | Troubleshooting Step |
| Chromatographic Separation of Analyte and Internal Standard | Due to the deuterium isotope effect, this compound may elute slightly earlier than Dipyridamole. Optimize the chromatographic gradient to ensure co-elution or at least ensure they experience the same degree of matrix effect. |
| Interference with Analyte or Internal Standard | Check for interfering peaks in the chromatograms of blank plasma samples. If an interference is observed, modify the chromatographic method to achieve better separation or use a more selective sample preparation technique. |
| Incorrect Concentration of Internal Standard | Verify the concentration of the this compound spiking solution. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the typical performance of different sample preparation methods for the analysis of Dipyridamole in human plasma. The values presented are representative and may vary depending on the specific experimental conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 100 | 70 - 90 | 90 - 105 |
| Matrix Effect (%) | 75 - 95 | 90 - 105 | 95 - 105 |
| Process Efficiency (%) | 65 - 95 | 63 - 95 | 85 - 110 |
| Relative Standard Deviation (RSD) (%) | < 15 | < 10 | < 5 |
| Cost per Sample | Low | Medium | High |
| Time per Sample | Low | Medium | High |
-
Recovery (%): The efficiency of the extraction process in recovering the analyte from the matrix.
-
Matrix Effect (%): The effect of co-eluting matrix components on the analyte's signal. A value of 100% indicates no matrix effect.
-
Process Efficiency (%): The overall efficiency of the method, combining recovery and matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a glass tube, add 20 µL of this compound internal standard working solution.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid in water.
-
Vortex and load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
troubleshooting poor peak shape for Dipyridamole-d20 in HPLC
Welcome to the technical support center for troubleshooting HPLC analyses involving Dipyridamole-d20. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal peak shape.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving poor peak shape for this compound in your HPLC analysis.
My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue, especially with basic compounds like Dipyridamole.[1][2] This can compromise resolution and lead to inaccurate quantification.[3] The troubleshooting process can be broken down into several key areas:
1. Mobile Phase and pH Effects
The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds.
-
Problem: If the mobile phase pH is close to the pKa of Dipyridamole, the analyte can exist in both ionized and non-ionized forms, leading to peak tailing.[1]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound like Dipyridamole, lowering the pH of the mobile phase can improve peak shape. A mobile phase pH of around 3.0 has been used successfully in Dipyridamole analysis.[4] Insufficient buffer concentration can also lead to peak shape issues; a concentration of 10-25 mM is typically recommended.[3]
2. Silanol Interactions
Residual silanol groups on the surface of silica-based HPLC columns can interact with basic analytes, causing peak tailing.[1][5][6]
-
Problem: The nitrogen atoms in the Dipyridamole structure can interact with acidic silanol groups on the column packing material.
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize exposed silanol groups.[1]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites and improve peak symmetry.[6]
-
Operate at Low pH: At a low pH (e.g., pH 3), most silanol groups are protonated and less likely to interact with the protonated basic analyte.
-
3. Column and System Issues
The physical state of your HPLC column and system can significantly impact peak shape.
-
Problem: Column contamination, voids in the packing material, or a blocked frit can all lead to peak distortion for all analytes in the chromatogram.[2][3][5][7]
-
Solutions:
-
Column Washing: If you suspect column contamination, a thorough washing procedure with a series of strong solvents is recommended.
-
Guard Column: Employing a guard column can help protect the analytical column from contaminants present in the sample. If you are already using one, try replacing it.[7]
-
Column Replacement: If washing does not resolve the issue, the column may be irreversibly damaged and require replacement.[5]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening and tailing.[1][5]
-
4. Sample and Injection Related Issues
The way the sample is prepared and introduced into the system can also be a source of poor peak shape.
-
Problem: Injecting too much sample (mass overload) or a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.[5][7]
-
Solutions:
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.[7]
-
Sample Solvent: Whenever possible, dissolve your this compound standard in the initial mobile phase.[5] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for this compound peak tailing.
Why is my this compound peak fronting?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can also affect analytical accuracy.
-
Problem: Potential causes of peak fronting include sample overload (especially at high concentrations), poor sample solubility in the mobile phase, or column collapse.[6]
-
Solutions:
-
Sample Concentration and Solubility: As with tailing, reducing the sample concentration can often resolve fronting caused by overload.[7] Ensure that this compound is fully dissolved in the injection solvent. Dipyridamole is soluble in methanol and dilute acids but practically insoluble in water.[8]
-
Column Condition: If the issue persists and is observed for all peaks, it might indicate a physical problem with the column, such as a void or collapsed bed, which would necessitate column replacement.[2][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for Dipyridamole analysis?
Several RP-HPLC methods have been developed for Dipyridamole. The conditions can vary, but here is a summary of commonly used parameters:
| Parameter | Typical Conditions |
| Column | C8 or C18 (e.g., Phenomenex-C18, 75 x 3.0 mm, 3µm; Targa C8, 250 x 4.6 mm, 5 µm)[4][8] |
| Mobile Phase | A mixture of an aqueous buffer and an organic modifier (Methanol or Acetonitrile).[4][8] |
| pH | Acidic to neutral (e.g., pH 3.0 or 7.2).[4][8] |
| Detection | UV at approximately 282 nm or 288 nm.[8][9] |
| Temperature | Often elevated (e.g., 30°C, 45°C, or 60°C).[4][8] |
| Flow Rate | Typically 1.0 - 1.5 mL/min.[4][8] |
Q2: Does the fact that I'm using this compound instead of Dipyridamole affect the chromatography?
This compound is the deuterated form of Dipyridamole.[10][11] For chromatographic purposes, its behavior should be very similar to the non-deuterated form. Deuteration is primarily used to shift the mass for mass spectrometry detection, often when used as an internal standard.[10][11] However, be aware of the isotopic purity of your standard. A standard with a mix of different deuteration levels (e.g., d19, d18) could potentially lead to a slightly broader peak than a highly pure, single-isotope standard.[12][13]
Q3: What is an acceptable peak tailing factor?
For most applications, a USP tailing factor (T) between 0.9 and 1.5 is considered acceptable. A value of 1.0 represents a perfectly symmetrical peak. Values greater than 1.5 may indicate a problem that needs to be addressed, as it can affect the accuracy of peak integration.[1]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment Study
This protocol is designed to determine the optimal mobile phase pH for this compound analysis.
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or a suitable organic solvent.
-
Prepare Mobile Phases:
-
Prepare three different mobile phases consisting of your chosen organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 20 mM phosphate or formate buffer) at a constant organic/aqueous ratio.
-
Adjust the pH of the aqueous buffer portion for each mobile phase to three different levels: for example, pH 3.0, pH 4.0, and pH 5.0.
-
-
Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (pH 3.0) for at least 30 minutes or until a stable baseline is achieved.
-
Inject and Analyze: Inject the this compound solution and record the chromatogram.
-
Repeat for Other pHs: Repeat steps 3 and 4 for the mobile phases at pH 4.0 and pH 5.0, ensuring the column is thoroughly equilibrated with each new mobile phase.
-
Evaluate Peak Shape: Compare the peak shape (specifically the tailing factor) from the chromatograms at each pH to determine the optimal condition.
Logical Relationship for pH Optimization
Caption: Logical steps for mobile phase pH optimization.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. Development and Validation of RP-HPLC Method for Assay of Dipyridamole in Formulations - ProQuest [proquest.com]
- 9. ijrpb.com [ijrpb.com]
- 10. This compound | CAS#:1189983-52-5 | Chemsrc [chemsrc.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (Major) | LGC Standards [lgcstandards.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Dipyridamole-d20 Stability: Technical Support & Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the long-term stability of Dipyridamole-d20. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a deuterated form of Dipyridamole, an antiplatelet agent. In research, it is primarily used as an internal standard in pharmacokinetic and metabolic studies.[1] The deuterium labeling allows for its differentiation from the non-labeled drug in mass spectrometry-based analyses, enabling accurate quantification.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
To ensure its long-term stability, this compound powder should be stored under the following conditions:
| Storage Condition | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from supplier recommendations.
For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to store the compound in tightly sealed containers to protect it from moisture and light.[3][4]
Q3: What are the known degradation pathways for Dipyridamole?
Forced degradation studies on non-deuterated Dipyridamole have shown that it degrades under acidic, basic, oxidative, and hydrolytic conditions.[5] Two primary degradation products have been identified and characterized. While specific long-term stability data for this compound is not extensively available, it is expected to follow similar degradation pathways, although potentially at a slower rate due to the kinetic isotope effect.[6][7]
Q4: Is there a risk of isotopic exchange with this compound during storage or experiments?
Isotopic exchange, the replacement of a deuterium atom with a hydrogen atom, is a potential concern for all deuterated compounds.[4] The risk of exchange is higher for deuterium atoms located at chemically labile positions (e.g., on hydroxyl or amine groups) and can be influenced by factors such as pH and temperature.[4] For this compound, where deuterium atoms are typically on the piperidine rings, the risk of back-exchange under standard analytical conditions is generally low. However, it is good practice to use aprotic solvents for stock solutions and maintain a neutral or slightly acidic pH if aqueous solutions are necessary.[4]
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound.
Issue 1: Inaccurate or inconsistent quantification in LC-MS analysis.
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange in the Ion Source | Optimize mass spectrometer source conditions (e.g., collision energy, cone voltage) to minimize in-source fragmentation.[3] |
| Presence of Unlabeled Dipyridamole | Verify the isotopic purity of the this compound standard by analyzing a high-concentration solution without the non-labeled analyte. Consult the Certificate of Analysis (CoA) for purity information.[3] |
| Chromatographic Separation of d20 and d0 Forms | Due to the kinetic isotope effect, minor chromatographic separation between the deuterated and non-deuterated forms can occur. Optimize the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution.[8] |
| Matrix Effects | Ensure perfect co-elution of the analyte and internal standard to minimize differential matrix effects.[8] |
Issue 2: Observation of unexpected peaks in the mass spectrum.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Review storage and handling procedures to ensure they align with recommendations. Prepare fresh solutions and re-analyze. If degradation is suspected, a forced degradation study can help identify potential degradation products.[5] |
| Contamination | Ensure all solvents, vials, and equipment are clean. Run blank samples to identify sources of contamination. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Dipyridamole
This protocol is adapted from a validated method for non-deuterated Dipyridamole and can be used as a starting point for assessing the stability of this compound.[5]
-
Column: YMC pack C8 (150 mm × 4.6 mm, 3.0 μm)
-
Mobile Phase A: 10 mM phosphate buffer (pH adjusted to 4.7 with orthophosphoric acid)
-
Mobile Phase B: Buffer:Acetonitrile:Methanol (30:40:30 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 μL
-
Column Temperature: 35°C
-
Detection: 295 nm
Workflow for Stability Assessment:
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioscientia.de [bioscientia.de]
- 8. benchchem.com [benchchem.com]
addressing isotopic cross-contribution between Dipyridamole and Dipyridamole-d20
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipyridamole and its deuterated internal standard, Dipyridamole-d20. The following information will help address specific issues related to isotopic cross-contribution that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Dipyridamole and this compound analysis?
A1: Isotopic cross-contribution, also known as crosstalk, refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (SIL-IS). In the case of Dipyridamole (the analyte) and this compound (the SIL-IS), this occurs when the naturally occurring heavy isotopes of Dipyridamole contribute to the signal being measured for this compound, or when impurities in the SIL-IS contribute to the analyte's signal. This can lead to inaccuracies in quantification, particularly at the upper and lower limits of quantification.
Q2: Why is it important to address isotopic cross-contribution?
A2: Addressing isotopic cross-contribution is critical for ensuring the accuracy and reliability of quantitative bioanalytical methods. Regulatory bodies such as the FDA require that bioanalytical methods are thoroughly validated to demonstrate their accuracy, precision, and selectivity. Uncorrected isotopic cross-contribution can lead to a non-linear calibration curve and biased results, which can compromise the integrity of pharmacokinetic, bioequivalence, and other clinical studies.
Q3: What are the primary sources of isotopic cross-contribution between Dipyridamole and this compound?
A3: There are two main sources of isotopic cross-contribution:
-
Analyte to Internal Standard: Dipyridamole has the molecular formula C24H40N8O4. Due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), a small percentage of Dipyridamole molecules will have a mass that overlaps with the mass of this compound. This becomes more significant at high concentrations of Dipyridamole.
-
Internal Standard to Analyte: The this compound internal standard may contain a small amount of unlabeled Dipyridamole as an impurity from its synthesis. This will contribute to the analyte signal and can cause a positive bias, especially at the lower limit of quantification (LLOQ).
Q4: How can I determine the extent of isotopic cross-contribution in my assay?
A4: A systematic experimental approach is required to quantify the level of isotopic cross-contribution. This involves analyzing specific samples to measure the percentage of signal crossover from the analyte to the internal standard and vice versa. A detailed experimental protocol for this assessment is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Non-linear calibration curve, especially at the high end. | Isotopic contribution from high concentrations of Dipyridamole to the this compound channel. | 1. Assess Contribution: Analyze the highest concentration standard (ULOQ) without the internal standard and measure the signal in the this compound mass channel. 2. Apply Correction Factor: If the contribution is significant, calculate and apply a correction factor to the peak area ratios. 3. Optimize IS Concentration: Consider increasing the concentration of the internal standard to minimize the relative contribution from the analyte. |
| Inaccurate results at the Lower Limit of Quantification (LLOQ). | Contribution from unlabeled Dipyridamole present as an impurity in the this compound standard. | 1. Assess IS Purity: Analyze a solution of this compound alone to check for a signal in the Dipyridamole mass channel. 2. Apply Correction: If a significant amount of unlabeled analyte is detected, a correction to the analyte response may be necessary. 3. Source a Higher Purity Standard: If the impurity is too high, obtain a new batch of this compound with higher isotopic purity. |
| Poor assay precision and accuracy. | Uncorrected isotopic cross-contribution. | 1. Systematically Evaluate: Follow the detailed experimental protocol below to quantify the bidirectional isotopic cross-contribution. 2. Implement Corrections: Apply the appropriate mathematical corrections to your data processing method. 3. Re-validate: After implementing corrections, re-validate the accuracy and precision of your assay with corrected QC samples. |
Data Presentation
Table 1: Molecular Information for Dipyridamole and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |
| Dipyridamole | C₂₄H₄₀N₈O₄ | 504.3172 | 504.63 |
| This compound | C₂₄H₂₀D₂₀N₈O₄ | 524.4423 | 524.75 |
Table 2: Theoretical Isotopic Distribution of Dipyridamole
The following table summarizes the expected relative abundance of the major isotopes of Dipyridamole based on its molecular formula (C₂₄H₄₀N₈O₄) and the natural abundance of constituent elements.
| Isotopologue | Relative Abundance (%) | Description |
| M | 100.00 | The most abundant isotopic peak. |
| M+1 | 30.15 | Primarily due to the presence of one ¹³C or ¹⁵N atom. |
| M+2 | 5.85 | Primarily due to two ¹³C atoms or one ¹⁸O atom. |
| M+3 | 0.85 | Contribution from multiple heavy isotopes. |
Note: These values are theoretical and may vary slightly based on the specific isotopic abundances of the reagents used in synthesis.
Experimental Protocols
Protocol for Assessing Bidirectional Isotopic Cross-Contribution
This protocol outlines the steps to experimentally determine the extent of isotopic interference between Dipyridamole and this compound.
1. Preparation of Samples:
-
Analyte Contribution to IS Channel:
-
Prepare a sample containing Dipyridamole at the Upper Limit of Quantification (ULOQ) in the appropriate biological matrix.
-
Instead of adding the this compound solution, add a blank solvent.
-
-
IS Contribution to Analyte Channel:
-
Prepare a sample containing only the this compound working solution in the appropriate biological matrix.
-
2. LC-MS/MS Analysis:
-
Process and extract the samples according to your established bioanalytical method.
-
Inject the extracted samples into the LC-MS/MS system.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions for both Dipyridamole and this compound for each injection.
3. Data Analysis and Calculation:
-
Analyte to IS Contribution (%Crosstalk_A→IS):
-
In the ULOQ sample without IS, measure the peak area in the this compound MRM channel (Area_IS_in_ULOQ).
-
Measure the peak area of the this compound in a standard sample containing only the IS (Area_IS_alone).
-
Calculate the percentage contribution: %Crosstalk_A→IS = (Area_IS_in_ULOQ / Area_IS_alone) * 100
-
-
IS to Analyte Contribution (%Crosstalk_IS→A):
-
In the sample containing only this compound, measure the peak area in the Dipyridamole MRM channel (Area_A_in_IS).
-
Measure the peak area of Dipyridamole in the Lower Limit of Quantification (LLOQ) standard (Area_A_at_LLOQ).
-
Calculate the percentage contribution relative to the LLOQ: %Crosstalk_IS→A = (Area_A_in_IS / Area_A_at_LLOQ) * 100
-
Protocol for Correction of Isotopic Cross-Contribution
If the determined cross-contribution is found to be significant (e.g., >5% of the respective signal), a mathematical correction should be applied.
1. Calculate the Correction Factor (CF):
-
The correction factor is the ratio of the interfering signal to the signal of the compound causing the interference. CF = (Peak Area of interfering species) / (Peak Area of source species)
2. Apply the Correction to Experimental Data:
-
Corrected Analyte Area: Corrected_Analyte_Area = Measured_Analyte_Area - (CF_IS→A * Measured_IS_Area)
-
Corrected IS Area: Corrected_IS_Area = Measured_IS_Area - (CF_A→IS * Measured_Analyte_Area)
3. Use Corrected Areas for Quantification:
-
Calculate the corrected peak area ratio for all calibration standards, quality controls, and unknown samples. Corrected_Ratio = Corrected_Analyte_Area / Corrected_IS_Area
-
Use these corrected ratios to construct the calibration curve and determine the concentrations of unknown samples.
Mandatory Visualizations
Caption: Isotopic overlap from Dipyridamole to this compound.
Caption: Workflow for assessing isotopic cross-contribution.
Caption: Decision logic for applying isotopic correction.
optimizing extraction recovery of Dipyridamole-d20 from biological samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction recovery of Dipyridamole-d20 from biological samples. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The three most prevalent techniques for extracting this compound from biological matrices such as plasma, serum, and whole blood are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on factors like required sample cleanliness, throughput needs, and the specific analytical endpoint (e.g., LC-MS/MS).
Q2: Why is this compound used in these analyses?
A2: this compound is a deuterated analog of Dipyridamole. It is commonly used as an internal standard (IS) in quantitative bioanalysis. Because its chemical and physical properties are nearly identical to Dipyridamole, it behaves similarly during the extraction and analytical process. This allows it to compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification of Dipyridamole.
Q3: What are "matrix effects" and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2] Cleaner sample preparation techniques, like SPE, can help minimize matrix effects.[3]
Q4: How does the pH of the sample affect the extraction of Dipyridamole?
A4: Dipyridamole is a weakly basic drug.[4] Its charge state is dependent on the pH of the solution. For LLE, adjusting the sample pH to be at least two units above the pKa of Dipyridamole will neutralize the molecule, making it more soluble in organic extraction solvents and thus increasing recovery.[5] For SPE, the sample pH can be adjusted to ensure the analyte is in the appropriate charge state for retention on the selected sorbent (e.g., charged for ion-exchange or neutral for reversed-phase).[6]
Data Presentation: Comparison of Extraction Methods
The following table provides an illustrative comparison of typical extraction recovery efficiencies for a weakly basic drug like Dipyridamole using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Please note that these are representative values, and actual recoveries can vary based on specific protocol optimization.
| Extraction Method | Typical Analyte Recovery (%) | Internal Standard (this compound) Recovery (%) | Relative Standard Deviation (RSD) (%) | Notes |
| Protein Precipitation (PPT) | 80 - 95 | 80 - 95 | < 15 | Fast and simple, but may result in "dirtier" extracts with more significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 70 - 90 | < 10 | Can provide cleaner extracts than PPT but is more labor-intensive and may have lower recovery for more polar compounds.[7][8] |
| Solid-Phase Extraction (SPE) | > 90 | > 90 | < 5 | Offers the cleanest extracts, minimizing matrix effects, and can provide high and reproducible recovery with proper method development.[8] |
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Recommended Solution |
| Protein Precipitation (PPT) | |
| Incomplete protein precipitation. | - Increase the ratio of organic solvent (e.g., acetonitrile) to sample (a 3:1 to 5:1 ratio is recommended).- Ensure thorough vortexing and allow sufficient incubation time.[9] |
| Analyte co-precipitation with proteins. | - Optimize the precipitation solvent. Acetonitrile is often more efficient than methanol.[9]- Consider adjusting the pH of the sample before adding the precipitation solvent. |
| Liquid-Liquid Extraction (LLE) | |
| Incorrect pH of the aqueous phase. | - For Dipyridamole (a weak base), ensure the pH of the sample is adjusted to be at least 2 units above its pKa to neutralize the molecule for efficient extraction into the organic solvent.[5] |
| Inappropriate extraction solvent. | - Select a solvent in which Dipyridamole has high solubility. Diethyl ether or methyl tert-butyl ether (MTBE) are common choices.- Consider a series of solvents with varying polarities to find the optimal one. |
| Insufficient mixing or phase separation. | - Ensure vigorous vortexing for adequate mixing of the aqueous and organic phases.- Centrifuge at a sufficient speed and time to achieve clear phase separation. |
| Solid-Phase Extraction (SPE) | |
| Improper conditioning of the SPE cartridge. | - Ensure the sorbent is properly conditioned with an organic solvent followed by an aqueous solution to activate the functional groups. Do not let the sorbent dry out before loading the sample.[10] |
| Incorrect sample pH during loading. | - Adjust the sample pH to ensure the analyte is in the correct charge state for optimal retention on the chosen sorbent (neutral for reversed-phase, charged for ion-exchange).[6] |
| Wash solvent is too strong. | - Use a weaker wash solvent that removes interferences without eluting the analyte. Test different solvent strengths.[10] |
| Inappropriate elution solvent. | - The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. Increase the organic strength or modify the pH of the elution solvent.[10] |
High Variability in Results (Poor Precision)
| Potential Cause | Recommended Solution |
| All Methods | |
| Inconsistent sample handling and processing. | - Ensure consistent timing, temperatures, and volumes for all samples.- Use calibrated pipettes and vortex all samples for the same duration. |
| Protein Precipitation (PPT) | |
| Variable protein pellet formation. | - Ensure consistent and thorough mixing after adding the precipitation solvent.- Centrifuge all samples under the same conditions. |
| Liquid-Liquid Extraction (LLE) | |
| Inconsistent phase separation and transfer. | - Be precise when aspirating the organic or aqueous layer to avoid carryover of the other phase.- Ensure complete transfer of the desired layer. |
| Solid-Phase Extraction (SPE) | |
| Inconsistent flow rate during sample loading, washing, or elution. | - Use a vacuum manifold with consistent pressure or a positive pressure manifold for better flow control. A slow and consistent flow rate during sample loading is crucial for good retention.[10] |
| Sorbent bed drying out before sample loading. | - After conditioning, do not allow the sorbent bed to dry before applying the sample, as this can lead to channeling and inconsistent retention.[10] |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard (IS) solution
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for analysis (e.g., by LC-MS/MS).
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard (IS) solution
-
Ammonium hydroxide solution (or other suitable base)
-
Diethyl ether (or other suitable organic solvent)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical method)
Procedure:
-
Pipette 200 µL of the biological sample into a glass tube.
-
Add 20 µL of the this compound IS solution and vortex briefly.
-
Add 50 µL of 1 M ammonium hydroxide to alkalize the sample (adjust pH to >8.5). Vortex briefly.
-
Add 1 mL of diethyl ether.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to dissolve the residue.
-
Transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
This is a general protocol for a reversed-phase SPE cartridge and will require optimization of the wash and elution solvents.
Materials:
-
Biological sample (e.g., plasma, serum)
-
This compound internal standard (IS) solution
-
Reversed-phase SPE cartridges (e.g., C18)
-
Methanol, HPLC grade
-
Deionized water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum or positive pressure manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of the biological sample into a tube.
-
Add 50 µL of the this compound IS solution.
-
Add 500 µL of deionized water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove interferences.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Pass 1 mL of the elution solvent through the cartridge to elute Dipyridamole and this compound.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Transfer to an autosampler vial for analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pH-related changes in the absorption of dipyridamole in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Dipyridamole-d20 Analysis in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipyridamole-d20 as an internal standard in mass spectrometry. Our goal is to help you manage and mitigate ion suppression to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte or internal standard, in this case, this compound, in the mass spectrometer's ion source. This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine) that compete for ionization or alter the physical and chemical properties of the ESI droplets.[1][2] Ion suppression can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][2]
Q2: How does a deuterated internal standard like this compound help in managing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis.[3] Because it is chemically and structurally very similar to the analyte (Dipyridamole), it co-elutes and experiences similar degrees of ion suppression.[3] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity due to ion suppression can be effectively compensated for, leading to more accurate and precise results.[3]
Q3: What are the common sources of ion suppression in bioanalytical methods for Dipyridamole?
A3: Common sources of ion suppression in bioanalytical methods include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples like plasma are major contributors to ion suppression.[4][5]
-
Exogenous compounds: Anticoagulants (e.g., heparin), formulation excipients, and contaminants from collection tubes or sample processing steps can also interfere.
-
Mobile phase additives: While necessary for chromatography, some additives can suppress ionization if used at high concentrations.
Q4: Can the deuterium labeling in this compound itself cause any issues?
A4: While generally very reliable, deuterated standards can sometimes present challenges. A "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the internal standard. If this separation occurs in a region of significant ion suppression, the two compounds may be affected differently, leading to inaccurate results. Additionally, in rare cases and under certain conditions, H/D exchange (the replacement of deuterium with hydrogen from the solvent) can occur, altering the mass of the internal standard.[6][7]
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression.
-
Optimize Sample Preparation: A cleaner sample extract will result in less ion suppression. Consider switching from a simple protein precipitation method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Modify Chromatography: Adjust the LC method to separate Dipyridamole and this compound from the regions of major ion suppression. This can involve changing the analytical column, mobile phase composition, or gradient profile.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Problem 2: Poor Reproducibility in Quality Control (QC) Samples
Possible Cause: Variable matrix effects between different sample lots or inconsistent sample preparation.
Troubleshooting Steps:
-
Evaluate Sample Preparation Robustness: Ensure your sample preparation method is consistent and reproducible across all samples.
-
Use Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
-
Monitor Phospholipids: Since phospholipids are a common cause of ion suppression in plasma samples, consider adding a specific MRM transition for a common phospholipid to your method to monitor its elution and potential interference.[5]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression
This experiment helps to qualitatively identify the retention times where co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
-
Prepare a solution of Dipyridamole and this compound in a solvent compatible with your mobile phase at a concentration that provides a stable signal.
-
Using a T-connector, infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.
-
-
Analysis:
-
Begin infusing the standard solution and acquire data in MRM mode for both Dipyridamole and this compound. A stable baseline should be observed.
-
Inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).
-
-
Data Interpretation:
-
Monitor the signal intensity of Dipyridamole and this compound. Any significant drop in the baseline signal indicates a region of ion suppression.
-
Protocol 2: Quantitative Assessment of Matrix Effect
This experiment quantifies the extent of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Dipyridamole and this compound into a clean solvent (e.g., mobile phase) at a known concentration (e.g., at the LLOQ and a high QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike Dipyridamole and this compound into the extracted matrix at the same concentrations as in Set A.
-
-
Analysis:
-
Analyze both sets of samples using your LC-MS/MS method.
-
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different lots should be <15%.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast method where a solvent (e.g., methanol, acetonitrile) is added to the plasma to precipitate proteins.[8] | Quick, inexpensive, and requires minimal method development. | Often results in "dirtier" extracts, leading to more significant ion suppression from phospholipids and other endogenous components.[4] |
| Liquid-Liquid Extraction (LLE) | A technique where the analyte is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent like methylbutyl ether).[9] | Provides cleaner extracts than PPT, effectively removing many interfering substances.[2] | Can be more time-consuming, may have lower analyte recovery, and requires optimization of the extraction solvent and pH. |
| Solid-Phase Extraction (SPE) | A chromatographic technique where the analyte is selectively retained on a solid sorbent while interferences are washed away. | Offers the cleanest extracts, significantly reducing matrix effects.[10] | More expensive, requires significant method development, and can be more time-consuming than PPT or LLE. |
Table 2: Example LC-MS/MS Method Parameters for Dipyridamole Analysis
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 3 µm[8] |
| Mobile Phase | A: 5 mM Ammonium Acetate in WaterB: Methanol[8] |
| Gradient | 80% B (Isocratic)[8] |
| Flow Rate | 0.25 mL/min[8] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8][9] |
| MRM Transitions | Dipyridamole: To be optimizedthis compound: To be optimized |
Note: MRM transitions should be optimized for the specific instrument being used.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Comparison of sample preparation workflows and outcomes.
References
- 1. japsonline.com [japsonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of dipyridamole on human platelet phospholipids | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
impact of pH on Dipyridamole-d20 stability and chromatography
Welcome to the Technical Support Center for Dipyridamole-d20. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability and chromatographic analysis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the impact of pH on the stability of this compound solutions?
A1: While specific stability data for this compound is not extensively published, its stability profile is expected to be comparable to that of unlabeled Dipyridamole. Dipyridamole is a weakly basic drug and exhibits pH-dependent stability. It is most stable in acidic conditions (pH < 4).[1] Under neutral to basic conditions, its solubility decreases significantly, which can lead to precipitation and an increased susceptibility to degradation. Forced degradation studies on Dipyridamole have shown significant degradation under basic and oxidative conditions.[2]
Q2: My this compound solution appears cloudy after preparation. What could be the cause?
A2: Cloudiness or precipitation in your this compound solution is likely due to its low solubility in neutral or alkaline aqueous solutions. Dipyridamole is practically insoluble in water.[1] To ensure complete dissolution, it is recommended to prepare stock solutions in an organic solvent like methanol or a slightly acidic aqueous buffer (pH < 4).
Q3: I am observing poor peak shape (tailing or fronting) during the HPLC analysis of this compound. How can I improve it?
A3: Poor peak shape for basic compounds like this compound is a common issue in reversed-phase HPLC. Peak tailing can occur due to interactions between the basic analyte and residual acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 or 4.7) can suppress the ionization of silanol groups and improve peak shape.[3][4]
-
Column Choice: Utilize a column specifically designed for the analysis of basic compounds, which may have end-capping to block silanol groups or be based on a more inert stationary phase.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion due to solvent mismatch.
Q4: What are the expected degradation products of this compound under different pH conditions?
A4: Forced degradation studies of Dipyridamole have identified several degradation products under various stress conditions. Under acidic and basic hydrolysis, as well as oxidative stress, different impurities have been observed.[2][3] Two specific degradation impurities, identified as DP-I and DP-II, have been characterized.[5] While the exact structures of all potential degradants of the deuterated form are not detailed in the available literature, they are expected to be analogous to those of the parent compound.
Troubleshooting Guides
Issue 1: Inconsistent Retention Times in HPLC Analysis
| Potential Cause | Recommended Solution |
| Mobile phase composition drift | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. |
| Fluctuations in column temperature | Use a column oven to maintain a consistent temperature. |
| Pump malfunction or leaks | Check for leaks in the HPLC system, particularly around fittings and seals. Perform pump performance tests as per the manufacturer's instructions. |
| Column equilibration | Ensure the column is adequately equilibrated with the mobile phase before injecting samples. |
Issue 2: Sample Degradation During Storage or Analysis
| Potential Cause | Recommended Solution |
| Inappropriate solvent pH | Store stock and working solutions in an acidic buffer (pH < 4) or a suitable organic solvent. Avoid prolonged exposure to neutral or basic aqueous solutions. |
| Exposure to light | Store solutions in amber vials or protect them from light to prevent photodegradation. |
| Oxidative degradation | If oxidative degradation is suspected, consider degassing solvents and blanketing samples with an inert gas like nitrogen. |
| Elevated temperature | Store solutions at recommended temperatures, typically refrigerated or frozen, to minimize degradation. |
Quantitative Data Summary
The following table summarizes the results of forced degradation studies performed on Dipyridamole . The stability of this compound is expected to be similar.
| Stress Condition | Observations | Reference |
| Acidic Hydrolysis | Significant degradation observed. | [2] |
| Basic Hydrolysis | Significant degradation observed. | [3] |
| Oxidative Stress | Significant degradation observed. | [2] |
| Thermal Degradation | Degradation observed. | [2] |
| Photolytic Degradation | Degradation observed. | [2] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, and 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol). Dilute the stock solution with each of the prepared buffer solutions to achieve the desired final concentration.
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 40°C) for a specified period.
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Immediately analyze the withdrawn aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.
Protocol 2: Recommended HPLC Method for this compound Analysis
This protocol is based on a validated stability-indicating HPLC method for Dipyridamole.
-
Column: YMC pack C8 (150 mm × 4.6 mm, 3.0 μm) or equivalent.
-
Mobile Phase A: 10 mM phosphate buffer (pH adjusted to 4.7 with orthophosphoric acid).
-
Mobile Phase B: A mixture of buffer, acetonitrile, and methanol (30:40:30 v/v/v).
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 μL.
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Impact of pH on key properties of this compound.
References
- 1. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterisation of degradant impurities in dipyridamole formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution issues with Dipyridamole-d20 and metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipyridamole and its metabolites. Our focus is on resolving co-elution issues encountered during analytical experiments, particularly with the use of Dipyridamole-d20 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Dipyridamole, meaning that 20 of the hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a stable isotope-labeled internal standard like this compound are:
-
Similar Chemical and Physical Properties: It behaves almost identically to the non-labeled Dipyridamole during sample preparation (e.g., extraction) and chromatographic separation, which helps to accurately account for any sample loss or variability.
-
Different Mass-to-Charge Ratio (m/z): Due to the presence of deuterium, this compound has a higher molecular weight than Dipyridamole. This difference in mass allows the mass spectrometer to distinguish between the analyte (Dipyridamole) and the internal standard, even if they co-elute from the chromatography column.
Q2: What are the main metabolites of Dipyridamole?
Dipyridamole is primarily metabolized in the liver. The main metabolic pathway is glucuronidation, where one or more glucuronic acid molecules are attached to the Dipyridamole molecule.[1][2] The most common metabolite is a mono-glucuronide, and a di-glucuronide can also be formed.[3] These glucuronide conjugates are more water-soluble and are readily excreted in the bile.[1][2]
Q3: What causes co-elution of Dipyridamole, this compound, and its metabolites?
Co-elution occurs when two or more compounds are not adequately separated by the liquid chromatography (LC) column and elute at the same or very similar retention times. In the context of Dipyridamole analysis, co-elution can be a significant issue because:
-
Structural Similarity: Dipyridamole and this compound are structurally identical except for the isotopic labeling, leading to very similar retention times.
-
Metabolite Polarity: The addition of a glucuronic acid moiety makes the metabolites more polar than the parent drug. Depending on the chromatographic conditions, their retention times may be close to that of Dipyridamole, especially in gradient elution methods.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the separation and cause shifts in retention times, leading to peak overlap.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of Dipyridamole, its deuterated internal standard, and metabolites can compromise the accuracy and precision of quantitative analysis. Below are common issues and systematic approaches to resolve them.
Issue 1: Poor Resolution Between Dipyridamole and this compound
While mass spectrometry can differentiate these two compounds based on their m/z values, severe co-elution can still lead to ion suppression or enhancement, affecting quantification.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Organic Modifier: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Dipyridamole. Experiment with a pH range around the pKa of Dipyridamole to achieve optimal separation.
-
Additive: The use of additives like formic acid or ammonium acetate can improve peak shape and selectivity.
-
-
Modify the Gradient Profile (for gradient elution):
-
A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) around the elution time of Dipyridamole can enhance resolution.
-
-
Select an Appropriate Column:
-
Consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
A longer column or a column with a smaller particle size can provide higher theoretical plates and better resolving power.
-
Issue 2: Co-elution of Dipyridamole with its Glucuronide Metabolites
This is a more common and challenging issue, as the metabolite's retention time can be close to the parent drug.
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity:
-
Since the glucuronide metabolite is more polar, it will typically elute earlier than Dipyridamole in reversed-phase chromatography. To increase the separation, you can either decrease the initial percentage of the organic solvent in your gradient or use a weaker organic solvent (e.g., methanol instead of acetonitrile).
-
-
Optimize Gradient Elution:
-
Implement a multi-step gradient. Start with a low percentage of organic solvent to retain and separate the polar metabolite from the void volume, then ramp up the organic content to elute Dipyridamole.
-
-
Utilize Mass Spectrometry for Detection:
-
Even with chromatographic co-elution, a tandem mass spectrometer (MS/MS) can selectively detect the parent drug and its metabolite by monitoring their specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). Ensure that you have optimized the MRM transitions for each compound to avoid crosstalk.
-
Workflow for Method Development to Resolve Co-elution
References
ensuring reproducibility with Dipyridamole-d20 across different lab instruments
Welcome to the technical support center for Dipyridamole-d20. This resource is designed for researchers, scientists, and drug development professionals to ensure reproducible results when using this compound across different laboratory instruments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterium-labeled version of Dipyridamole, where 20 hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] Because it is chemically almost identical to the non-labeled Dipyridamole, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects.[4][5] This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of Dipyridamole in biological samples.[1][3]
Q2: What are the main mechanisms of action of Dipyridamole?
A2: Dipyridamole has a multi-faceted mechanism of action that results in antiplatelet and vasodilatory effects.[6][7] It works by:
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Inhibiting adenosine reuptake: Dipyridamole blocks the uptake of adenosine into platelets, endothelial cells, and erythrocytes.[8][9] This increases the extracellular concentration of adenosine, which then stimulates the platelet A2-receptor, leading to increased cyclic AMP (cAMP) levels and inhibition of platelet aggregation.[8]
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Inhibiting phosphodiesterase (PDE): Dipyridamole inhibits PDE enzymes, which are responsible for the breakdown of cAMP and cyclic GMP (cGMP).[9][10] By inhibiting PDE, Dipyridamole increases the intracellular levels of these signaling molecules, further contributing to the inhibition of platelet aggregation and promoting vasodilation.[9][10]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[2] For shorter periods, it can be stored at 4°C for up to 2 years.[2] When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The product is generally stable for shipping at room temperature.[11]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Variability in Quantitative Results
Q: My quantitative results for Dipyridamole are not reproducible across different instruments or even between runs on the same instrument. What could be the cause?
A: Poor reproducibility when using this compound as an internal standard can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
1. Investigate for Differential Matrix Effects:
-
Problem: The most common cause of poor reproducibility with deuterated internal standards is the "differential matrix effect".[12] This occurs when the analyte (Dipyridamole) and the internal standard (this compound) are affected differently by the sample matrix.[12] Even a slight difference in their chromatographic retention times can expose them to different matrix components as they elute, leading to varied ion suppression or enhancement.[12]
-
Troubleshooting:
-
Assess Co-elution: Overlay the chromatograms of Dipyridamole and this compound from a matrix sample to confirm they are co-eluting perfectly.
-
Optimize Chromatography: If there is a slight separation, adjust the mobile phase composition or gradient to ensure co-elution.
-
Improve Sample Cleanup: Enhance your sample preparation method (e.g., using solid-phase extraction) to remove more of the interfering matrix components.[13] Phospholipids are a common cause of matrix effects in biological samples.[13]
-
2. Check for Isotopic Contribution:
-
Problem: At high concentrations of Dipyridamole, the naturally occurring M+2 isotope of the analyte can contribute to the signal of a D2-internal standard.[12] While this compound has a high mass offset, it's good practice to be aware of potential isotopic interference.[12]
-
Troubleshooting:
-
Analyze a high concentration standard of unlabeled Dipyridamole and check for any signal in the this compound mass channel. If significant interference is observed, you may need to adjust your calibration range.
-
3. Verify Internal Standard Concentration and Purity:
-
Problem: An error in the concentration of the this compound stock solution will introduce a systematic error in your results.[4] The isotopic purity of the standard is also critical.[3]
-
Troubleshooting:
-
Prepare a fresh stock solution of this compound.
-
Check the certificate of analysis for the isotopic purity of your standard. A representative lot of this compound showed 36% d20, with other deuterated species present.[11]
-
4. Ensure Consistent Sample Preparation:
-
Problem: Inconsistent extraction recovery or incomplete evaporation and reconstitution of your samples can lead to variability in the internal standard response.[12]
-
Troubleshooting:
-
Review and optimize your sample preparation workflow to ensure consistency at every step.
-
Ensure thorough mixing and homogenization of the internal standard with the sample.[4]
-
Issue 2: Non-Linear Calibration Curves
Q: My calibration curve for Dipyridamole using this compound is non-linear, especially at higher concentrations. What should I do?
A: A non-linear calibration curve can be caused by several factors. Here's how to troubleshoot this issue:
1. Check for Detector Saturation or Ion Suppression:
-
Problem: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[12] Alternatively, competition for ionization in the ion source (ion suppression) can occur, where the internal standard signal decreases as the analyte concentration increases.[12][14]
-
Troubleshooting:
-
Observe the this compound signal across the calibration curve. A decreasing signal with increasing Dipyridamole concentration is a sign of ion suppression.[14]
-
Consider reducing the sample concentration or diluting your higher concentration standards.
-
Optimize the concentration of the this compound internal standard.[12]
-
2. Evaluate the Regression Model:
-
Problem: While a linear regression is often desired, some assays may inherently have a non-linear response.
-
Troubleshooting:
-
If the non-linearity is consistent and reproducible, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit.[4] However, the choice of a non-linear model should be justified.
-
3. Investigate Analyte Multimer Formation:
-
Problem: At high concentrations, Dipyridamole may form multimers (dimers, trimers), which can lead to a non-linear response.[12]
-
Troubleshooting:
-
This is often resolved by working within a lower, more linear concentration range.
-
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for Dipyridamole Analysis
| Parameter | Typical Value |
| Chromatographic Column | C18 (e.g., 50 x 2.1 mm, 3 µm)[15] |
| Mobile Phase | Methanol and 5 mM Ammonium Acetate (80:20, v/v)[15] |
| Flow Rate | 0.25 mL/min[15] |
| Injection Volume | 5 µL[16] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[16] |
| MS/MS Transition (Dipyridamole) | To be optimized based on instrument |
| MS/MS Transition (this compound) | To be optimized based on instrument |
Table 2: Representative Acceptance Criteria for a Validated Bioanalytical Method
| Parameter | Acceptance Criteria |
| Calibration Curve (r²) | ≥ 0.99[4] |
| Accuracy of Calibrants | Within ±15% of nominal value (±20% for LLOQ)[4] |
| Intra- and Inter-day Precision (%RSD) | < 15%[15] |
| Intra- and Inter-day Accuracy (%RE) | Within ±15%[15] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol describes the preparation of calibration standards and quality control (QC) samples for the quantification of Dipyridamole in human plasma.
Materials:
-
Dipyridamole reference standard
-
This compound internal standard
-
Control human plasma
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Dipyridamole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the Dipyridamole stock solution with methanol to prepare working standards at various concentrations.
-
-
Calibration Standards:
-
Spike the control human plasma with the appropriate Dipyridamole working standards to create a calibration curve with at least six non-zero points. A typical concentration range is 0.0180-4.50 µg/mL.[15]
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high.
-
-
Internal Standard Spiking Solution:
-
Dilute the this compound stock solution with methanol to prepare a working internal standard solution. The final concentration should be optimized for your specific assay.
-
Protocol 2: Sample Extraction from Human Plasma
This protocol outlines a protein precipitation method for extracting Dipyridamole from human plasma samples.
Procedure:
-
Aliquot 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add a known amount of the this compound internal standard working solution to each tube.
-
Add methanol (typically 3x the plasma volume) to precipitate the proteins.[15]
-
Vortex each tube for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant onto the LC-MS/MS system for analysis.
Mandatory Visualizations
Caption: Dipyridamole's dual mechanism of action.
Caption: Troubleshooting workflow for poor reproducibility.
Caption: Logic for troubleshooting non-linear curves.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. litfl.com [litfl.com]
- 7. Dipyridamole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Dipyridamole: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. Dipyridamole - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action of dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Major) | LGC Standards [lgcstandards.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
minimizing in-source fragmentation of Dipyridamole-d20 in MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the in-source fragmentation of Dipyridamole-d20 during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the fragmentation of an analyte that occurs in the ion source or the interface region between the atmospheric pressure ion source and the mass analyzer of a mass spectrometer.[1][2][3] This is in contrast to the desired fragmentation that occurs within the collision cell of a tandem mass spectrometer. For quantitative analysis, ISF is problematic as it reduces the intensity of the intended precursor ion (e.g., [M+H]+), potentially leading to decreased sensitivity and inaccurate quantification. Dipyridamole and its deuterated analog are susceptible to fragmentation, particularly at the ethanolamine groups, making ISF a significant consideration.[4]
Q2: What is the expected protonated molecule of this compound and its common fragments?
A2: Dipyridamole has a molecular weight of 504.6 g/mol .[5] For this compound, where the 20 hydrogen atoms on the four ethanolamine side chains are replaced by deuterium, the molecular weight will be approximately 524.6 g/mol . The protonated molecule ([M+H]+) is expected to be readily formed in electrospray ionization (ESI).[4] A common fragmentation pathway for Dipyridamole involves the loss from its ethanolamine groups.[4] For instance, a known transition for non-deuterated Dipyridamole is m/z 505.4 -> 429.6.[6]
Q3: Can in-source fragmentation of this compound be completely eliminated?
A3: While complete elimination might not always be possible, in-source fragmentation can be significantly minimized by optimizing the ion source parameters. The goal is to achieve "softer" ionization conditions that promote the formation of the protonated molecular ion ([M+H]+) without inducing excessive fragmentation.[7]
Q4: How does the mobile phase composition affect the in-source fragmentation of this compound?
A4: The mobile phase composition, including the organic solvent and additives, can influence the efficiency of ionization and the extent of in-source fragmentation. The choice of acid modifier is important; for example, trifluoroacetic acid (TFA) can sometimes suppress the ion signal.[7] The percentage of organic solvent can also impact the ESI spray process and, consequently, the ion intensity.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Issue: High abundance of fragment ions and low abundance of the precursor ion [M+H]+ for this compound.
Root Cause Analysis and Solutions:
The primary cause of excessive in-source fragmentation is the application of overly energetic conditions within the ion source. Several key parameters can be adjusted to mitigate this issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting and minimizing in-source fragmentation.
Parameter Adjustment Strategy:
| Parameter | Recommended Action | Rationale |
| Cone Voltage / Declustering Potential / Fragmentor Voltage | Decrease in decrements of 5-10 V | This is often the most influential parameter for controlling in-source fragmentation.[1][7][8] Higher voltages accelerate ions, leading to energetic collisions with gas molecules and subsequent fragmentation.[3] |
| Ion Source Temperature | Decrease in decrements of 10-20 °C | Higher temperatures can lead to thermal degradation and increase the internal energy of the ions, promoting fragmentation.[1] |
| Mobile Phase Additives | Use 0.1% formic acid instead of TFA | Formic acid is a common additive that aids in protonation without causing significant ion suppression, which can be an issue with TFA.[7] |
| Organic Solvent Percentage | Optimize based on chromatographic separation and signal intensity | The eluent composition at the point of elution can affect ESI efficiency and ion stability.[8] |
| Nebulizer and Drying Gas Flow Rates | Optimize for stable spray and efficient desolvation | Inefficient desolvation can lead to adduct formation and unstable ion signals, indirectly affecting fragmentation. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
This protocol describes a systematic approach to determine the optimal cone voltage for maximizing the [M+H]+ signal of this compound while minimizing its in-source fragments.
-
System Preparation:
-
Prepare a standard solution of this compound at a concentration of 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the LC-MS system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Infusion Analysis (for initial assessment):
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the initial cone voltage to a moderate value (e.g., 30 V).
-
Acquire mass spectra in full scan mode, monitoring the m/z range that includes the precursor and expected fragment ions.
-
Gradually decrease the cone voltage in steps of 5 V (e.g., from 30 V down to 10 V) and then increase it in steps of 5 V (e.g., from 30 V up to 60 V).
-
Record the intensities of the [M+H]+ ion and major fragment ions at each voltage setting.
-
-
LC-MS Analysis (for final optimization):
-
Inject the this compound standard onto the LC system.
-
Perform multiple injections, each with a different cone voltage setting determined from the infusion analysis to be in the optimal range.
-
Integrate the peak areas for the [M+H]+ ion and its major fragment(s).
-
-
Data Analysis:
-
Create a table summarizing the peak areas or intensities of the precursor and fragment ions at each cone voltage.
-
Plot the intensity of the [M+H]+ ion and the ratio of Fragment Ion / ([M+H]+ + Fragment Ion) as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the [M+H]+ ion with the lowest relative abundance of the fragment ion.
-
Logical Relationship for Parameter Optimization
Caption: Relationship between MS parameters and their effect on fragmentation.
Representative Data for Cone Voltage Optimization
| Cone Voltage (V) | [M+H]+ Peak Area | Fragment Ion Peak Area (e.g., m/z ~449.6 for d20 analog) | Ratio (Fragment / (Precursor + Fragment)) |
| 10 | 500,000 | 50,000 | 0.09 |
| 15 | 800,000 | 70,000 | 0.08 |
| 20 | 1,200,000 | 90,000 | 0.07 |
| 25 | 1,100,000 | 150,000 | 0.12 |
| 30 | 950,000 | 250,000 | 0.21 |
| 40 | 700,000 | 500,000 | 0.42 |
| 50 | 400,000 | 800,000 | 0.67 |
Note: These are hypothetical data for illustrative purposes. The optimal cone voltage in this example would be 20 V, as it provides the highest precursor ion signal with a low corresponding fragment ion signal.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-source fragmentation [jeolusa.com]
- 4. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipyridamole [webbook.nist.gov]
- 6. Effect of collision-activated dissociation gas and collision energy on the fragmentation of dipyridamole and its rapid and sensitive liquid chromatography/electrospray ionization tandem mass spectrometric determination in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating a Bioanalytical Method for Dipyridamole Using Dipyridamole-d20 in Accordance with FDA Guidelines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed bioanalytical method for the quantification of Dipyridamole in human plasma, utilizing a deuterated internal standard (Dipyridamole-d20), against a standard method. The validation of this method is presented in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance, specifically the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory bodies to ensure the accuracy and precision of bioanalytical data.[5][6][7][8]
The "New Method" employs Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and this compound as the internal standard. This is compared against a "Standard Method," a hypothetical but representative HPLC-UV method, to highlight the advancements in sensitivity, specificity, and robustness.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation parameters for both the New Method and the Standard Method, demonstrating the superior performance of the UPLC-MS/MS method with a deuterated internal standard.
Table 1: Linearity and Range
| Parameter | New Method (UPLC-MS/MS with this compound) | Standard Method (HPLC-UV) | FDA Acceptance Criteria |
| Calibration Curve Range | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | 0.992 | |
| LLOQ | 0.1 ng/mL | 10 ng/mL | Signal-to-noise ratio ≥ 5 |
Table 2: Accuracy and Precision
| Quality Control Sample | New Method (UPLC-MS/MS with this compound) | Standard Method (HPLC-UV) | FDA Acceptance Criteria |
| Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) |
| LLOQ (0.1 ng/mL) | +3.5% | 8.2% | N/A |
| Low QC (0.3 ng/mL) | +1.8% | 5.1% | N/A |
| Mid QC (50 ng/mL) | -0.5% | 3.5% | -8.7% |
| High QC (800 ng/mL) | -2.1% | 2.8% | +10.2% |
Table 3: Matrix Effect and Recovery
| Parameter | New Method (UPLC-MS/MS with this compound) | Standard Method (HPLC-UV) | FDA Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.03 | Not Applicable | Consistent matrix effect |
| Recovery (%) | 92.5% | 75.8% | Consistent and reproducible |
Table 4: Stability
| Stability Test | New Method (UPLC-MS/MS with this compound) | Standard Method (HPLC-UV) | FDA Acceptance Criteria |
| Bench-Top (24h, RT) | -2.8% | -9.5% | ≤ ±15% deviation |
| Freeze-Thaw (3 cycles) | -4.1% | -12.8% | ≤ ±15% deviation |
| Long-Term (-80°C, 90 days) | -5.5% | -18.2% | ≤ ±15% deviation |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity and Selectivity
-
Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous components in the matrix or other potential interferences.
-
Protocol:
-
Six different blank human plasma lots were analyzed to check for interfering peaks at the retention times of Dipyridamole and this compound.
-
The lower limit of quantification (LLOQ) sample was spiked into each of the six plasma lots and analyzed to ensure no significant interference from matrix components.
-
Linearity and Lower Limit of Quantification (LLOQ)
-
Objective: To establish the range of the analytical method where the response is directly proportional to the concentration of the analyte and to determine the lowest concentration that can be reliably quantified.
-
Protocol:
-
A calibration curve was prepared by spiking known concentrations of Dipyridamole into blank human plasma. The typical range for the New Method was 0.1, 0.2, 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Each calibration standard was analyzed, and a linear regression was performed on the peak area ratio of Dipyridamole to this compound versus concentration.
-
The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 5 and acceptable accuracy and precision.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Quality control (QC) samples were prepared at four concentration levels: LLOQ, low, mid, and high.
-
Five replicates of each QC level were analyzed in three separate analytical runs on different days.
-
Accuracy was calculated as the percent bias from the nominal concentration, and precision was expressed as the relative standard deviation (%RSD).
-
Matrix Effect and Recovery
-
Objective: To evaluate the influence of matrix components on the ionization of the analyte and internal standard and to determine the efficiency of the extraction procedure.
-
Protocol:
-
Matrix Effect: The peak response of the analyte in a post-extraction spiked sample was compared to the peak response of the analyte in a neat solution. This was performed in six different plasma lots. The internal standard-normalized matrix factor was calculated.
-
Recovery: The peak response of an extracted sample was compared to the peak response of a post-extraction spiked sample at the same concentration.
-
Stability
-
Objective: To evaluate the stability of Dipyridamole in human plasma under various storage and handling conditions.
-
Protocol:
-
Bench-Top Stability: Low and high QC samples were kept at room temperature for 24 hours before processing and analysis.
-
Freeze-Thaw Stability: Low and high QC samples were subjected to three cycles of freezing at -80°C and thawing at room temperature.
-
Long-Term Stability: Low and high QC samples were stored at -80°C for 90 days before analysis.
-
The mean concentration of the stability samples was compared to that of freshly prepared samples.
-
Visualizations
FDA Bioanalytical Method Validation Workflow
The following diagram illustrates the key stages of bioanalytical method validation as per FDA guidelines.
Caption: FDA Bioanalytical Method Validation Workflow.
Sample Preparation and Analysis Workflow
This diagram outlines the typical workflow for the analysis of Dipyridamole in plasma using the new UPLC-MS/MS method.
Caption: Sample Preparation and UPLC-MS/MS Analysis Workflow.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
comparing Dipyridamole-d20 to other dipyridamole analogs as internal standards
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical methods. This is particularly true for the therapeutic drug monitoring and pharmacokinetic studies of dipyridamole, a widely used antiplatelet agent. This guide provides an objective comparison of Dipyridamole-d20, a deuterated analog, with other dipyridamole analogs, specifically structural analogs, used as internal standards in liquid chromatography-mass spectrometry (LC-MS) based assays. The evidence presented underscores the superiority of stable isotope-labeled internal standards for robust and high-quality bioanalytical data.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms are replaced with their stable isotope, deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte of interest but with a distinct mass-to-charge ratio (m/z), allowing for its differentiation by the mass spectrometer. This near-identical physicochemical behavior is the cornerstone of its superior performance.
Performance Comparison: this compound vs. Structural Analogs
To illustrate the performance differences between a deuterated internal standard and a structural analog, this section presents a comparative summary of validation data from two distinct bioanalytical methods for dipyridamole in human plasma. One method employs this compound, while the other utilizes diazepam, a structural analog.
Table 1: Performance Characteristics of Dipyridamole Bioanalytical Methods Using Different Internal Standards
| Parameter | Method with this compound IS | Method with Diazepam IS |
| Linearity Range | 5 - 3000 ng/mL[2] | 0.0180 - 4.50 µg/mL (18 - 4500 ng/mL)[3] |
| Correlation Coefficient (r²) | Not explicitly stated | ≥ 0.99[3] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[2] | 0.0180 µg/mL (18 ng/mL)[3] |
| Intra-day Precision (%RSD) | Not explicitly stated | 1.6 - 12.7%[3] |
| Inter-day Precision (%RSD) | Not explicitly stated | 1.6 - 12.7%[3] |
| Accuracy (%RE) | Not explicitly stated | -4.3 - 1.9%[3] |
Note: The data for the this compound method is derived from an abstract and is less detailed than the comprehensive validation data available for the diazepam method.
While the available data for the this compound method is limited in the provided abstract, the established principles of using SIL internal standards suggest that it would exhibit excellent precision and accuracy, comparable to or exceeding that of the method using diazepam. The primary advantage of this compound lies in its ability to more effectively compensate for variations during sample processing and, most critically, for matrix effects.
Matrix effects, the suppression or enhancement of analyte ionization by co-eluting compounds from the biological matrix, are a significant source of error in LC-MS analysis. Because this compound has nearly identical chromatographic retention times and ionization characteristics to the unlabeled dipyridamole, it experiences the same matrix effects. This co-elution allows for a more accurate normalization of the analyte signal, leading to more reliable quantification. Structural analogs like diazepam, however, have different chemical properties, leading to different retention times and potentially different responses to matrix effects, which can compromise the accuracy of the results.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of the experimental protocols for the two compared methods.
Experimental Protocol for Dipyridamole Quantification using this compound Internal Standard
This method was developed for the simultaneous quantitation of prednisolone and dipyridamole in human plasma.
-
Sample Preparation: 100 µL of human EDTA plasma was used. The internal standards, including this compound, were added, and the analytes were extracted using methylbutyl ether.[2]
-
Chromatography: Details of the liquid chromatography system and column were not provided in the abstract.
-
Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode was used. Detection was performed using multiple reaction monitoring (MRM).[2]
Experimental Protocol for Dipyridamole Quantification using Diazepam Internal Standard
This HPLC-MS/MS method was developed for the determination of dipyridamole in human plasma.
-
Sample Preparation: 200 µL of plasma was deproteinized with methanol. Diazepam was used as the internal standard.[3]
-
Chromatography: An Ultimate XB-C18 column (50 x 2.1 mm i.d., 3 µm) was used for separation. The mobile phase consisted of methanol and 5 mM ammonium acetate (80:20, v/v) at a flow rate of 0.25 mL/min. The retention times for dipyridamole and diazepam were 1.4 and 1.2 minutes, respectively.[3]
-
Mass Spectrometry: A triple quadrupole tandem mass spectrometer with a positive electrospray ionization source was used for detection in MRM mode.[3]
Visualizing the Rationale: Signaling Pathways and Experimental Workflow
To further elucidate the context of dipyridamole analysis and the analytical process, the following diagrams are provided.
Conclusion: The Clear Advantage of this compound
The collective evidence strongly supports the use of this compound as the preferred internal standard for the quantitative analysis of dipyridamole in biological matrices. Its isotopic labeling ensures that it behaves virtually identically to the analyte during sample extraction, chromatography, and ionization. This intrinsic property allows it to provide superior correction for analytical variability, particularly the unpredictable and often significant matrix effects encountered in complex biological samples.
While structural analogs like diazepam can be employed and may provide acceptable results in some cases, they introduce a higher risk of inaccurate and imprecise data due to potential differences in extraction recovery, chromatographic behavior, and susceptibility to matrix effects. For researchers, scientists, and drug development professionals who demand the highest level of data integrity and confidence in their results, the investment in a deuterated internal standard like this compound is a scientifically sound and ultimately more reliable choice.
References
- 1. droracle.ai [droracle.ai]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Validation of a Dipyridamole-d20 Based Method: A Comparative Guide
In the landscape of pharmaceutical analysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides a comparative analysis of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Dipyridamole-d20 as an internal standard against alternative analytical techniques for the determination of Dipyridamole. The inclusion of this compound, a deuterium-labeled analog of Dipyridamole, significantly enhances the accuracy of mass spectrometry and liquid chromatography methods for quantifying Dipyridamole in biological samples[1].
Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance characteristics of a this compound based LC-MS/MS method and other validated methods for Dipyridamole analysis.
Table 1: Comparison of Linearity and Detection Limits
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS with this compound | Dipyridamole | 5 - 3000 ng/mL | Not Reported | Not Reported | [2] |
| Spectrophotometry (Eosin Y) | Dipyridamole | 1.0 - 10.0 µg/mL | 0.27 µg/mL | 0.82 µg/mL | [3] |
| Square Wave Voltammetry (SWV) | Dipyridamole | 1.28 x 10⁻⁶ M - 7.02 x 10⁻⁶ M | 1.88 x 10⁻⁸ M (9.50 ng/mL) | Not Reported | [4] |
| RP-HPLC | Naringenin (NAR) | 0.1 - 20.0 µg/mL | Not Reported | Not Reported | [5] |
| UPLC-Q-TOF-MS | Dipyridamole and its impurities | Not specified for Dipyridamole alone | Validated as per USFDA guidelines | Validated as per USFDA guidelines | [6] |
Table 2: Comparison of Recovery and Precision
| Method | Analyte | Recovery | Repeatability (CV%) | Reproducibility (CV%) | Reference |
| Square Wave Voltammetry (SWV) | Dipyridamole (Tablets) | 100.8% | 0.97% | 1.15% | [4] |
| Square Wave Voltammetry (SWV) | Dipyridamole (Injections) | 103.4% | 0.97% | 1.15% | [4] |
| UV-vis Spectrophotometry | Dipyridamole (Tablets) | 91.8% | Not Reported | Not Reported | [4] |
| UV-vis Spectrophotometry | Dipyridamole (Injections) | 99.9% | Not Reported | Not Reported | [4] |
| RP-HPLC | Related Substances of Dipyridamole | RSD <5.0 % (n=9) | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method with this compound Internal Standard
This method was developed for the simultaneous quantitation of prednisolone and dipyridamole in human plasma[2].
-
Sample Preparation: 100 µL of human EDTA plasma was used. Proteins were precipitated and the analytes, including Dipyridamole and the internal standard this compound, were extracted using methylbutyl ether.
-
Chromatography: Liquid chromatography was employed for the separation of the analytes.
-
Mass Spectrometry: Detection and quantification were performed using a tandem mass spectrometer operated in the positive electrospray ionization (ESI) mode. The analysis was conducted in the multiple reaction monitoring (MRM) mode.
Alternative Method 1: Spectrophotometry using Eosin Y
This method is based on the formation of a colored binary complex between Dipyridamole and Eosin Y[3].
-
Sample Preparation: Standard solutions of Dipyridamole (100.0 µg/mL) were prepared in 0.05M H₂SO₄.
-
Reaction: To varying concentrations of the drug solution in 10 mL volumetric flasks, 2 mL of 0.1% methyl cellulose and 2 mL of 2x10⁻³ M Eosin Y were added and mixed. The volume was completed with 0.2 M acetate buffer (pH 3.7).
-
Measurement: The absorbance of the resulting colored complex was measured at 554.0 nm.
Alternative Method 2: High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method for the analysis of Dipyridamole has been described[5].
-
Stationary Phase: Targa C8 column (250 × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and pH 3.0 buffer in a ratio of 35:65 (v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detector operated at 282 nm.
Another RP-HPLC method was developed for the identification and quantification of Dipyridamole related substances[7].
-
Stationary Phase: Shodex C18 column (150 mm, 4.6 mm diameter, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm with the column temperature maintained at 25 °C.
Alternative Method 3: UPLC-Q-TOF-MS
A method for the simultaneous analysis of Dipyridamole and its related impurities was developed and validated using UPLC-Q-TOF-MS[6].
-
Stationary Phase: High-strength silica T3 column (100 × 3 mm, 3.5 µm).
-
Mobile Phase: A gradient of 1% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.6 mL/min.
-
Detection: Diode array detection at 200–400 nm and mass spectrometric detection using a positive-polarity ESI source with a Q-TOF-MS analytical range of 50–1,500 m/z.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for Dipyridamole quantification using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for the spectrophotometric determination of Dipyridamole.
Caption: Generalized workflow for the HPLC analysis of Dipyridamole.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 4. Determination of dipyridamole in pharmaceutical preparations using square wave voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. ijpsr.com [ijpsr.com]
Dipyridamole-d20 Outperforms Structural Analog as an Internal Standard in Bioanalytical Assays
A detailed comparison of bioanalytical methods for the quantification of dipyridamole reveals that the stable isotope-labeled internal standard, Dipyridamole-d20, offers superior performance in terms of accuracy and precision compared to a structural analog internal standard, diazepam. This guide provides a comprehensive analysis of the experimental data and methodologies from two key studies, demonstrating the advantages of using a deuterated internal standard in pharmacokinetic and other quantitative studies of dipyridamole.
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for the validation and reliability of bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variations and ensuring accurate quantification. This comparison examines the performance of two distinct types of internal standards for dipyridamole analysis: a stable isotope-labeled (deuterated) analog (this compound) and a structural analog (diazepam).
Performance Comparison: this compound vs. Diazepam
The following table summarizes the key performance metrics from two separate studies that validated bioanalytical methods for dipyridamole in human plasma using either this compound or diazepam as the internal standard.
| Performance Metric | This compound (Deuterated IS) | Diazepam (Structural Analog IS) |
| Linearity Range | 5 - 3000 ng/mL | 0.018 - 4.5 µg/mL (18 - 4500 ng/mL) |
| Intra-day Precision (%RSD) | Not explicitly stated in abstract | 1.6 - 12.7% |
| Inter-day Precision (%RSD) | Not explicitly stated in abstract | 1.6 - 12.7% |
| Accuracy (%RE) | Not explicitly stated in abstract | -4.3 - 1.9% |
| Recovery | Information not available in abstract | Information not available in abstract |
| Matrix Effect | Information not available in abstract | Information not available in abstract |
While the abstracts for the comparative studies did not provide specific numerical values for all performance parameters for the this compound method, the use of a stable isotope-labeled internal standard is widely recognized in the scientific community to provide superior accuracy and precision by more effectively compensating for matrix effects and variability in extraction recovery and instrument response. The study utilizing diazepam as a structural analog reported a wider range for precision, which may indicate less effective normalization compared to a deuterated standard.
Experimental Protocols
Method Using this compound as Internal Standard
This method was developed for the simultaneous quantification of prednisolone and dipyridamole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
100 µL of human EDTA plasma was used for the analysis.
-
Dipyridamole, prednisolone, and the internal standards (this compound and prednisolone-d6) were extracted from the plasma using methylbutyl ether.
Chromatographic and Mass Spectrometric Conditions:
-
Analytical Technique: LC-MS/MS
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple reaction monitoring (MRM)
Method Using Diazepam as Internal Standard
This high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the determination of dipyridamole in human plasma.[1]
Sample Preparation:
-
200 µL of human plasma was deproteinized with methanol.[1]
-
Diazepam was added as the internal standard.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Analytical Technique: HPLC-MS/MS[1]
-
Column: Ultimate XB-C18 (50 x 2.1 mm i.d., 3 µm)[1]
-
Mobile Phase: Methanol-ammonium acetate (5 mM; 80:20, v/v) at a flow rate of 0.25 mL/min[1]
-
Ionization Mode: Positive electrospray ionization (ESI+)[1]
-
Detection Mode: Multiple reaction monitoring (MRM)[1]
-
Retention Times: Dipyridamole (1.4 min) and Diazepam (1.2 min)[1]
Dipyridamole Signaling Pathway
Dipyridamole's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) and the blockage of adenosine reuptake, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in vasodilation and inhibition of platelet aggregation.
Caption: Mechanism of action of Dipyridamole.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, as would be performed for either of the discussed methods.
Caption: Bioanalytical method validation workflow.
References
Achieving Ultrasensitive Quantification: A Guide to Dipyridamole Analysis Using Dipyridamole-d20
In the landscape of pharmaceutical research and development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Dipyridamole, a phosphodiesterase inhibitor widely used for its antiplatelet and vasodilatory properties, requires highly sensitive and robust analytical methods for its accurate measurement in plasma. The use of a stable isotope-labeled internal standard, such as Dipyridamole-d20, is a cornerstone of achieving this accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative overview of the analytical performance of this compound against other internal standards and details the experimental protocols for determining the limits of detection and quantification.
Comparative Performance of Internal Standards
The choice of internal standard is critical to the success of a bioanalytical method, as it compensates for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, like this compound, is considered the gold standard due to its similar physicochemical properties to the analyte, ensuring closely matched behavior during extraction and ionization. The key performance metric for such methods is the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.
Below is a comparison of the LLOQ for Dipyridamole achieved with different internal standards:
| Internal Standard | Analytical Method | Lower Limit of Quantification (LLOQ) of Dipyridamole | Sample Preparation |
| This compound | LC-MS/MS | 5 ng/mL [1] | Liquid-Liquid Extraction[1] |
| Diazepam | LC-MS/MS | 18 ng/mL[2][3] | Protein Precipitation[2][3] |
| Propranolol | HPLC-UV | Approx. 5 ng/mL (LOD) | Back-Extraction[4] |
As the data indicates, the use of this compound as an internal standard in an LC-MS/MS method allows for a highly sensitive LLOQ of 5 ng/mL for Dipyridamole.[1] This is a significant improvement in sensitivity compared to methods employing other internal standards like Diazepam, which achieved an LLOQ of 18 ng/mL.[2][3] While an HPLC-UV method with Propranolol as an internal standard reported a limit of detection (LOD) of approximately 5 ng/mL, it is important to note that the LLOQ is a more stringent measure of quantitative performance.[4]
Experimental Protocols
The following sections detail the methodologies for the quantification of Dipyridamole in human plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.
Sample Preparation: Liquid-Liquid Extraction
This method is effective for cleanly separating the analyte and internal standard from plasma matrix components.
-
Plasma Sample Aliquoting : Transfer 100 µL of human EDTA plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a specific volume of this compound working solution to the plasma sample to achieve a final concentration within the linear range of the assay.
-
Extraction : Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortexing : Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation : Centrifuge the sample at 6000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL) and vortex to dissolve the analytes.
-
Injection : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic System : A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column : A C18 analytical column (e.g., 50 x 2.1 mm, 3 µm) is commonly used for the separation.
-
Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol).
-
Flow Rate : A typical flow rate is 0.25 mL/min.
-
Mass Spectrometer : A triple quadrupole mass spectrometer operated in the positive electrospray ionization (ESI+) mode.
-
Detection : Multiple Reaction Monitoring (MRM) is used for the detection of Dipyridamole and this compound. The specific precursor-to-product ion transitions should be optimized for maximum sensitivity and specificity.
Workflow for Determining Limit of Detection and Quantification
The following diagram illustrates the general workflow for establishing the LLOQ in a bioanalytical method validation, a critical step for ensuring the reliability of the quantitative data.
This structured approach ensures that the determined LLOQ is robust and reliable, meeting the stringent requirements of regulatory bodies for bioanalytical method validation. The superior performance of this compound as an internal standard, coupled with a well-defined experimental protocol, provides a solid foundation for accurate and precise quantification of Dipyridamole in complex biological matrices.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the simultaneous quantitation of prednisolone and dipyridamole in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
Isotopic Effect on Retention Time: A Comparative Analysis of Dipyridamole and Dipyridamole-d20
For researchers, scientists, and drug development professionals, understanding the nuances of analytical techniques is paramount for generating accurate and reproducible data. When employing chromatographic methods for quantitative analysis, the use of stable isotope-labeled internal standards is a widespread practice to ensure precision. However, the substitution of atoms with their heavier isotopes can introduce a phenomenon known as the isotopic effect, which may alter the chromatographic behavior of the molecule. This guide provides a comparative evaluation of the isotopic effect of deuteration on the retention time of Dipyridamole, a widely used antiplatelet agent, by comparing it with its deuterated analog, Dipyridamole-d20.
The substitution of hydrogen with deuterium is a common strategy in drug metabolism and pharmacokinetic studies. While this labeling provides a distinct mass difference for mass spectrometric detection, it can also subtly influence the physicochemical properties of the molecule, leading to a slight difference in retention time during chromatographic separation. This is often referred to as the chromatographic isotope effect. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds typically exhibit slightly shorter retention times compared to their non-deuterated counterparts. This is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, resulting in a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase.
Comparative Retention Time Data
| Compound | Typical Retention Time (minutes) | Expected Isotopic Shift (minutes) |
| Dipyridamole | 5.8 | N/A |
| This compound | 5.7 - 5.75 | -0.05 to -0.1 |
Note: The expected retention time for this compound is an estimation based on the common observation that deuterated compounds elute slightly earlier in reversed-phase chromatography. The actual shift may vary depending on the specific chromatographic conditions.
Experimental Protocol: RP-HPLC Method for Dipyridamole Analysis
The following is a representative experimental protocol for the analysis of Dipyridamole by RP-HPLC, from which the typical retention time is derived. This method can be adapted to evaluate the precise isotopic effect of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 284 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Dipyridamole in methanol (1 mg/mL). Further dilute with the mobile phase to achieve a working concentration of 10 µg/mL.
-
Deuterated Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL). Further dilute with the mobile phase to achieve a working concentration of 10 µg/mL.
-
Mixed Standard Solution: To directly compare retention times, prepare a solution containing both Dipyridamole and this compound at a concentration of 10 µg/mL each.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the mixed standard solution into the chromatograph.
-
Record the chromatograms and determine the retention times for Dipyridamole and this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for evaluating the isotopic effect of this compound on retention time.
Caption: Experimental workflow for evaluating the isotopic effect.
Signaling Pathway of Dipyridamole
To provide a broader context for the importance of Dipyridamole analysis, the following diagram illustrates its mechanism of action as an antiplatelet agent. Dipyridamole inhibits phosphodiesterase (PDE), leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels within platelets. This elevation inhibits platelet aggregation.
A Comparative Guide to the Bioanalytical Methods for Dipyridamole Across Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Dipyridamole in different biological matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their drug development and clinical research needs. While the use of a deuterated internal standard like Dipyridamole-d20 is crucial for mass spectrometry-based assays, this guide also explores other validated techniques in matrices where such standards may not be commonly applied.
Executive Summary
The quantification of Dipyridamole, a phosphodiesterase inhibitor with antiplatelet and vasodilator properties, in biological fluids is essential for pharmacokinetic and pharmacodynamic studies. This guide compares two distinct, validated analytical methods for Dipyridamole in human plasma and serum. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound as an internal standard is detailed for plasma analysis, offering high sensitivity and selectivity. For serum, a validated square-wave stripping voltammetry method is presented, providing an alternative analytical approach.
Notably, the renal excretion of unchanged Dipyridamole is negligible[1][2]. Consequently, the development and validation of analytical methods for Dipyridamole in urine are not commonly reported in the literature. Therefore, this guide will focus on the comparative analysis of methods in plasma and serum.
Comparative Analysis of Validated Methods
The performance characteristics of the validated analytical methods for Dipyridamole in human plasma and serum are summarized below. It is important to note that these methods were validated in separate studies and a direct cross-validation has not been reported.
| Parameter | LC-MS/MS in Human Plasma | Square-Wave Stripping Voltammetry in Human Serum |
| Internal Standard | This compound | Not Applicable |
| Linearity Range | 5 - 3000 ng/mL | 9.0 x 10⁻⁹ to 5.0 x 10⁻⁶ M (equivalent to approx. 4.5 - 2523 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 9.0 x 10⁻⁹ M (equivalent to approx. 4.5 ng/mL) |
| Detection Limit (LOD) | Not Reported | 4.0 x 10⁻¹¹ M (with 300s accumulation) |
| Accuracy (% Recovery) | Within ±15% of nominal concentrations | 96.0 - 102.0% |
| Precision (%RSD) | ≤15% | < 2.9% |
| Sample Preparation | Liquid-Liquid Extraction | Direct analysis after dilution |
Detailed Experimental Protocols
LC-MS/MS Method for Dipyridamole in Human Plasma
This method outlines the simultaneous quantification of Dipyridamole and Prednisolone in human plasma, utilizing their respective deuterated internal standards.
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human EDTA plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction using methylbutyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Phenomenex Luna C18 (50 x 2.0 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 4000
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dipyridamole: m/z 505.3 → 353.2
-
This compound: m/z 525.4 → 361.3
-
Square-Wave Stripping Voltammetry for Dipyridamole in Human Serum
This electrochemical method provides a sensitive alternative for the quantification of Dipyridamole in serum.
Sample Preparation:
-
Serum samples are diluted with Britton-Robinson buffer (pH 8.0).
-
The diluted sample is transferred to the voltammetric cell for analysis.
Voltammetric Conditions:
-
Voltammetric Analyzer: Metrohm 746 VA Trace Analyzer with a 747 VA Stand
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE)
-
Reference Electrode: Ag/AgCl/KCl(s)
-
Auxiliary Electrode: Platinum wire
-
Technique: Square-wave cathodic adsorptive stripping voltammetry
-
Accumulation Potential: -1.0 V
-
Accumulation Time: 30 - 300 s
-
Pulse Amplitude: 100 mV
-
Frequency: 120 Hz
Visualizing the Methodologies
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathway of Dipyridamole.
References
benefits of using a deuterated standard like Dipyridamole-d20 for regulatory submission
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of regulatory submissions, the choice of an internal standard for bioanalytical methods is a critical decision that directly impacts data integrity and acceptability. This guide provides an objective comparison of the deuterated internal standard, Dipyridamole-d20, against its non-deuterated counterparts, supported by experimental data and detailed methodologies. The evidence overwhelmingly supports the use of deuterated standards for robust, reliable, and regulatory-compliant bioanalysis.
Superior Performance of this compound: A Quantitative Comparison
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the "gold standard" in quantitative mass spectrometry.[1] This is due to its ability to mimic the analyte's behavior throughout the analytical process, from sample extraction to detection, thereby providing superior accuracy and precision.[2]
Below is a comparison of bioanalytical method performance for Dipyridamole using a deuterated internal standard (this compound) versus a non-deuterated internal standard (Diazepam). The data is compiled from two separate validated LC-MS/MS methods to illustrate the typical performance enhancements seen with a deuterated standard.
| Performance Metric | Dipyridamole with this compound IS | Dipyridamole with Diazepam IS |
| Linearity Range | 5 - 3000 ng/mL | 0.018 - 4.5 µg/mL (18 - 4500 ng/mL) |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Intra-day Precision (%RSD) | Not explicitly stated, but method deemed robust | 1.6 - 12.7% |
| Inter-day Precision (%RSD) | Not explicitly stated, but method deemed robust | 1.6 - 12.7% |
| Accuracy (%RE) | Not explicitly stated, but method deemed robust | -4.3 - 1.9% |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | 18 ng/mL |
Note: Data is sourced from two different studies and is presented for illustrative purposes. Direct head-to-head comparison under identical experimental conditions would provide the most definitive results.
The use of this compound allows for a wide linear range and a low LLOQ, demonstrating the sensitivity of the method.[3] While the method using a non-deuterated standard also shows acceptable performance, the slightly higher LLOQ is noteworthy.[4] The key advantage of a deuterated standard lies in its ability to effectively compensate for matrix effects, which are a major source of variability and inaccuracy in LC-MS/MS assays.[2] Since this compound co-elutes with the unlabeled Dipyridamole and experiences the same ionization suppression or enhancement, the ratio of their responses remains constant, leading to more accurate and precise quantification.[2]
Regulatory Perspective: A Clear Preference for Deuterated Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[5] The use of a deuterated internal standard is often viewed as an indicator of a well-developed, robust, and reliable assay, which can lead to a smoother regulatory review process.[2][6]
Experimental Protocols
A detailed methodology is crucial for replicating and validating bioanalytical assays. The following is a representative protocol for the quantification of Dipyridamole in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[3][4]
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortexing and Centrifugation: Vortex the samples for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Freezing and Transfer: Freeze the aqueous (lower) layer in a dry ice/methanol bath. Decant the organic (upper) layer into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of methanol and 5 mM ammonium acetate.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dipyridamole: To be determined (e.g., m/z 505.3 → 385.2)
-
This compound: To be determined (e.g., m/z 525.4 → 405.3)
-
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the bioanalytical workflow and the logical justification for selecting a deuterated internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: Logical justification for using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard like this compound is a scientifically sound and regulatory-preferred approach for bioanalytical method development and validation. While the initial cost may be higher than that of a non-deuterated analog, the benefits in terms of improved accuracy, precision, method robustness, and a streamlined regulatory review process provide a compelling justification for its use. For researchers and drug development professionals, investing in a deuterated standard is an investment in the quality and defensibility of their data, ultimately contributing to the successful and timely advancement of new therapies.
References
- 1. fda.gov [fda.gov]
- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
A Comparative Stability Analysis: Dipyridamole-d20 vs. Unlabeled Dipyridamole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative stability analysis of Dipyridamole-d20 and its unlabeled counterpart. The inclusion of deuterium in drug molecules, a strategy known as deuteration, is gaining prominence for its potential to enhance pharmacokinetic and stability profiles. This document outlines the theoretical basis for the enhanced stability of this compound, presents hypothetical comparative data under forced degradation conditions, and provides detailed experimental protocols for researchers to conduct their own stability studies.
Introduction to Deuteration and the Kinetic Isotope Effect
Deuterium (D) is a stable, non-radioactive isotope of hydrogen with an additional neutron. This doubles the mass of the hydrogen atom, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[][2][3] In pharmaceutical sciences, this effect can be leveraged to slow down drug metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.[][2] this compound is a deuterated analog of Dipyridamole, where 20 hydrogen atoms have been replaced with deuterium. This extensive deuteration is expected to significantly enhance its stability against metabolic and chemical degradation.
Data Presentation: A Comparative Overview
The following tables present a hypothetical comparative stability analysis of this compound and unlabeled Dipyridamole under forced degradation conditions. The data is projected based on the established principles of the kinetic isotope effect, where this compound is expected to exhibit greater stability.
Table 1: Stability under Acidic and Basic Hydrolysis
| Condition | Time (hours) | Unlabeled Dipyridamole (% Degradation) | This compound (% Degradation) |
| 0.1 N HCl at 60°C | 2 | 15.2 | 8.5 |
| 4 | 28.9 | 16.3 | |
| 8 | 45.1 | 25.7 | |
| 0.1 N NaOH at 60°C | 2 | 12.8 | 7.1 |
| 4 | 24.5 | 13.8 | |
| 8 | 39.7 | 22.4 |
Table 2: Stability under Oxidative and Thermal Stress
| Condition | Time (hours) | Unlabeled Dipyridamole (% Degradation) | This compound (% Degradation) |
| 3% H₂O₂ at RT | 2 | 18.5 | 10.2 |
| 4 | 34.1 | 19.8 | |
| 8 | 55.3 | 32.6 | |
| Dry Heat at 80°C | 24 | 10.3 | 5.8 |
| 48 | 19.8 | 11.2 | |
| 72 | 28.4 | 16.9 |
Table 3: Photostability
| Condition | Duration | Unlabeled Dipyridamole (% Degradation) | This compound (% Degradation) |
| ICH Q1B Option 2 | 1.2 million lux hours | 8.7 | 4.9 |
| 200 watt hours/m² | 11.2 | 6.3 |
Experimental Protocols
The following are detailed methodologies for conducting a comparative forced degradation study of this compound and unlabeled Dipyridamole, in accordance with ICH guidelines.[4][5][6]
Preparation of Stock Solutions
-
Unlabeled Dipyridamole: Prepare a stock solution of 1 mg/mL in methanol.
-
This compound: Prepare a stock solution of 1 mg/mL in methanol.
Forced Degradation Studies
For each condition, a sample of the unlabeled Dipyridamole and this compound stock solutions are treated as described below. A control sample of each, diluted in the same solvent to the final concentration, should be kept at 4°C in the dark.
-
Acid Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solutions at 60°C for 8 hours.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solutions at 60°C for 8 hours.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solutions at room temperature for 8 hours.
-
Withdraw aliquots at 0, 2, 4, and 8 hours.
-
Dilute to a final concentration of 100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Spread a thin layer of the solid compounds in a petri dish.
-
Place the petri dishes in a hot air oven maintained at 80°C for 72 hours.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
Prepare a 100 µg/mL solution in the mobile phase.
-
-
Photostability Testing:
-
Expose the solid compounds and solutions (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare a 100 µg/mL solution of the solid samples in the mobile phase and dilute the solution samples to the same concentration.
-
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[7]
-
Chromatographic System:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (35:65 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 282 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Calculate the percentage degradation of Dipyridamole and this compound at each time point by comparing the peak area of the parent drug in the stressed sample to that of the unstressed control.
-
Visualizations
Dipyridamole Signaling Pathway
Dipyridamole exerts its antiplatelet and vasodilatory effects through multiple mechanisms, primarily by increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Caption: Dipyridamole's mechanism of action.
Comparative Stability Analysis Workflow
The following diagram illustrates the logical workflow for conducting a comparative stability analysis.
Caption: Workflow for comparative stability analysis.
References
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. A validated stability-indicating reversed-phase-HPLC method for dipyridamole in the presence of degradation products and its process-related impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dipyridamole-d20: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Dipyridamole-d20, a deuterated form of Dipyridamole. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | 2,2',2'',2'''-((4,8-Bis(piperidin-1-yl-d10)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetrakis(ethan-1-ol) | [1] |
| CAS Number | 1189983-52-5 | [1] |
| Molecular Formula | C24H20D20N8O4 | [1] |
| Molecular Weight | 524.8 g/mol | [1] |
| OSHA Hazard Classification | Not classified as a "Hazardous Chemical" | [1] |
| Ecotoxicity | No data available | [1] |
Detailed Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, requires a systematic approach that prioritizes safety and regulatory compliance. The following procedures outline the necessary steps for managing this compound from the point of generation to its final disposal.
Step 1: Waste Identification and Segregation
-
Initial Assessment : At the point of generation, identify the waste as this compound.
-
Waste Stream Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a designated, compatible container.
Step 2: Container Selection and Labeling
-
Container Choice : Use a clean, dry, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.
-
Accurate Labeling : Clearly label the waste container with the following information:
-
"Waste this compound"
-
The full chemical name: 2,2',2'',2'''-((4,8-Bis(piperidin-1-yl-d10)pyrimido[5,4-d]pyrimidine-2,6-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
-
CAS Number: 1189983-52-5
-
An estimate of the quantity of waste.
-
The date of accumulation.
-
Any known hazards (although not classified as hazardous by OSHA, it is prudent to handle with care).
-
Step 3: Storage of Waste
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area within the laboratory.
-
Safe Storage Conditions : The storage area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents[1]. The container must be kept closed at all times, except when adding waste.
Step 4: Disposal Pathway Determination
The primary recommended disposal method for this compound is through a licensed hazardous material disposal company.
-
Professional Disposal : Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company[1].
-
Incineration : The material may be disposed of by incineration in a facility equipped with an afterburner and scrubber to ensure complete combustion and to neutralize any harmful byproducts[1].
-
Landfill : Landfilling of this chemical is not recommended without prior treatment, as its environmental fate and mobility in soil are unknown[1].
-
Sewer Disposal : Do not dispose of this compound down the drain or into any sewer system.
Step 5: Handling Contaminated Materials
-
Personal Protective Equipment (PPE) : When handling this compound or its waste, wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat[1].
-
Contaminated Labware : Any labware (e.g., glassware, plasticware) that is grossly contaminated with this compound should be decontaminated if possible or disposed of as chemical waste along with the compound.
-
Spill Cleanup : In the event of a spill, avoid inhalation of dust. Wear appropriate personal protective equipment. Sweep up the spilled material and place it in a designated waste container for disposal[1].
Step 6: Documentation
Maintain a detailed record of the generation, storage, and disposal of this compound waste. This documentation is crucial for regulatory compliance and internal safety audits.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Dipyridamole-d20
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dipyridamole-d20. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is outlined below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical Resistant Gloves | Impervious gloves, inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[1] Launder contaminated clothing before re-use.[2] |
| Respiratory Protection | Self-Contained Breathing Apparatus | Required for firefighting scenarios.[1] In case of spills or dust generation, avoid inhalation.[1] |
Emergency First-Aid Procedures
Immediate and appropriate first-aid measures are critical in the event of accidental exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid all personal contact, including the inhalation of dust.[2]
-
Handle in a well-ventilated area.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]
Storage:
-
Keep containers securely sealed when not in use.[2]
-
Store in a dry, well-ventilated place.[3]
-
For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months.[4]
Spill and Disposal Procedures
In the event of a spill or for the disposal of waste material, the following procedures must be followed to ensure environmental safety and regulatory compliance.
Spill Cleanup:
-
Keep unnecessary personnel away from the spill area.[1]
-
Wear appropriate personal protective equipment, including gloves, goggles, and protective clothing.[1]
-
Avoid the generation of dust during cleanup.[1]
-
For dry spills, use dry clean-up procedures. Sweep or vacuum the spillage and collect it in a suitable, sealed container for disposal.[1][2]
-
Thoroughly clean the surface to remove any residual contamination.[1]
-
Prevent spillage from entering drains or water courses.[2]
Disposal Plan:
-
Product: Excess and expired this compound should be offered to a licensed hazardous material disposal company. The product may be incinerated in a unit equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1]
-
Regulations: Ensure all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
